5-(4-Bromophenyl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQTFYOQBCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536351 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35333-26-7 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-5-oxopentanoic acid is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a bromophenyl ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a probable synthetic route with a detailed experimental protocol, and an exploration of its potential, though not yet fully elucidated, pharmacological relevance. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [2] |
| CAS Number | 35333-26-7 | [3] |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
| Melting Point | Not available (A related compound, 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid, has a melting point of 194-196°C) | [4] |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water (predicted) | N/A |
| SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | [1] |
| InChI | InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | [1] |
Spectroscopic Data:
Synthesis
A likely and established method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][6][7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for similar compounds and should be adapted and optimized for safety and yield.
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) to anhydrous dichloromethane.
-
Reagent Addition: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride in dichloromethane at 0°C (ice bath).
-
Addition of Bromobenzene: After the complete addition of the glutaric anhydride solution, add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench it by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Potential Pharmacological Relevance
Direct experimental data on the biological activity of this compound is currently lacking in publicly available literature. However, the presence of its core structure in known pharmacologically active molecules suggests potential areas for investigation.
Endothelin Receptor Antagonism
The 5-(4-bromophenyl) moiety is a key structural feature of Macitentan , a potent dual endothelin-A and endothelin-B receptor antagonist.[8][9][10][11][12] Endothelin receptor antagonists are used in the treatment of pulmonary arterial hypertension.[11][12][13] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[9][10] While this compound itself is unlikely to be a potent antagonist, it could serve as a valuable starting material or fragment for the design and synthesis of new endothelin receptor modulators.
Hypothesized Relationship to Endothelin Pathway:
Caption: Potential role as a precursor for endothelin receptor antagonists.
PI3K/Akt Signaling Pathway
A related compound, 5-bromopentanoic acid, has been utilized as a synthetic intermediate in the development of PI3K (Phosphoinositide 3-kinase) inhibitors.[3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in cancer and other diseases.[14][15][16][17][18] The structural similarity suggests that this compound could also be explored as a scaffold for the synthesis of novel PI3K pathway inhibitors.
Hypothesized Relationship to PI3K/Akt Pathway:
Caption: Potential role as a precursor for PI3K pathway inhibitors.
Antidiabetic and Anticancer Potential
Derivatives of β-amino ketones containing a 4-bromophenyl moiety have shown some potential as antidiabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, and activating PPARγ.[19][20][21][22][23] Additionally, other classes of brominated compounds have been investigated for their anticancer activities.[24] These findings suggest that this compound could be a starting point for the development of novel compounds with potential applications in metabolic disorders and oncology.
Conclusion
This compound is a compound with established chemical identity but limited publicly available experimental data. Its synthesis via Friedel-Crafts acylation is a well-precedented and viable route. While its direct biological activity remains to be thoroughly investigated, its structural relationship to known bioactive molecules, particularly in the areas of endothelin receptor antagonism and PI3K inhibition, highlights its potential as a valuable building block in drug discovery and development. Further research is warranted to fully characterize its physical, chemical, and pharmacological properties to unlock its full potential for scientific and therapeutic applications.
References
- 1. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. rsc.org [rsc.org]
- 5. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelin receptor antagonists for pulmonary arterial hypertension: rationale and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin receptor antagonists for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The complex balance of PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of Antioxidant, Antidiabetic and Antiobesity Potential of Selected Traditional Medicinal Plants [frontiersin.org]
- 21. Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-(4-Bromophenyl)-5-oxopentanoic Acid
CAS Number: 35333-26-7
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-oxopentanoic acid, a valuable building block in medicinal chemistry and drug discovery. While detailed experimental studies on this specific molecule are not extensively available in public literature, this document consolidates known information and provides theoretical frameworks for its synthesis and potential applications based on established chemical principles and data from structurally related compounds.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 35333-26-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][4] |
| Molecular Weight | 271.11 g/mol | [1][2][4] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, sealed in a dry environment | [2][4] |
| SMILES | O=C(O)CCCC(C1=CC=C(Br)C=C1)=O | [4] |
| InChIKey | YWKKQTFYOQBCBE-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The most probable synthetic route for this compound is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.[5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][6][7][8] Researchers should optimize reaction conditions for specific laboratory settings.
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Spectroscopic Characterization
As of the date of this document, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound will need to perform their own analyses to confirm its structure and purity.
Potential Applications in Drug Discovery and Development
While direct biological activity data for this compound is not widely published, its chemical structure suggests several potential applications in medicinal chemistry.
-
Building Block for Protein Degraders: This compound is classified by some chemical suppliers as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. The carboxylic acid and the bromophenyl moiety can serve as handles for further chemical modification to link to a ligand for a target protein and an E3 ubiquitin ligase ligand.
-
Scaffold for Bioactive Molecules: The core structure of a substituted phenyl group linked to a flexible carboxylic acid chain is a common motif in various therapeutic agents. Structurally similar compounds have been investigated for a range of biological activities:
-
Anti-inflammatory and Analgesic Agents: The related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[9]
-
Anticancer and Antimicrobial Agents: Derivatives of 5-oxopyrrolidine, which can be synthesized from related pentanoic acid structures, have shown promising anticancer and antimicrobial activities.[10]
-
Endothelin Receptor Antagonists: The 4-bromophenyl moiety is present in potent drugs like Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[11]
-
Conclusion
This compound is a readily synthesizable compound with significant potential as a versatile building block in modern drug discovery. Its primary utility likely lies in its application as a scaffold for creating more complex molecules, particularly in the burgeoning field of targeted protein degradation. While direct biological data on this specific molecule is scarce, the established activities of structurally related compounds provide a strong rationale for its exploration in various therapeutic areas. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and full potential in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 5-(4-Bromophenyl)-5-oxopentanoic acid, a key building block in medicinal chemistry and drug discovery.
Core Chemical and Physical Properties
This compound is a carboxylic acid and ketone derivative of bromobenzene. Its chemical structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Weight | 271.11 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][3][4] |
| CAS Number | 35333-26-7 | [1][2] |
| Purity | ≥97% | [1] |
| Monoisotopic Mass | 269.98917 Da | [4] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
| SMILES | O=C(O)CCCC(=O)C1=CC=C(Br)C=C1 | [2] |
| InChIKey | YWKKQTFYOQBCBE-UHFFFAOYSA-N | [3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound and similar compounds can be achieved through various organic synthesis routes. A common method involves the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
2.1. Synthesis of this compound
A general procedure for the synthesis of related compounds involves the reaction of a substituted phenyl compound with an acid anhydride in the presence of a Lewis acid catalyst.[5]
-
Materials: Bromobenzene, glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of aluminum chloride in dichloromethane, add glutaric anhydride portion-wise at 0°C.
-
Add bromobenzene dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
2.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound and its derivatives is commonly performed using reverse-phase HPLC.[6][7]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 254 nm.[6]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.[7]
Diagrams and Visualizations
3.1. Synthetic Workflow
3.2. Role in Drug Discovery
References
- 1. calpaclab.com [calpaclab.com]
- 2. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 5. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid
This technical guide provides a comprehensive overview of the chemical structure, formula, synthesis, and physicochemical properties of 5-(4-Bromophenyl)-5-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is a ketoacid derivative of pentanoic acid. The structure features a pentanoic acid chain where the carbon at the 5-position is part of a ketone group. This carbonyl group is attached to a bromophenyl ring at the para position.
Molecular Formula: C₁₁H₁₁BrO₃[1][2]
Structure:
Nomenclature:
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 271.11 g/mol | [1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |
| CAS Number | 35333-26-7 | [1][2] |
| SMILES | O=C(O)CCCC(=O)c1ccc(Br)cc1 | [1] |
| InChI | InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) |
Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a standard and reliable procedure for Friedel-Crafts acylation.
Materials:
-
Glutaric anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Toluene for recrystallization
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, suspend glutaric anhydride and bromobenzene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred mixture. The temperature should be maintained near 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene to obtain this compound as a crystalline solid.
Mandatory Visualizations
Logical Relationship of Compound Identification
The following diagram illustrates the logical workflow for identifying the compound based on its nomenclature.
Caption: Identification of this compound.
Experimental Workflow for Synthesis
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
References
5-(4-Bromophenyl)-5-oxopentanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 5-(4-Bromophenyl)-5-oxopentanoic acid, a versatile chemical building block with significant potential in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows to support its use in research and development.
Chemical Properties and Data
This compound is a keto-carboxylic acid featuring a bromophenyl group. This unique combination of functional groups – a ketone, a carboxylic acid, and an aryl bromide – makes it a highly versatile scaffold for the synthesis of a wide range of complex molecules. The aryl bromide allows for various cross-coupling reactions, the ketone can be used for the formation of heterocycles or further functionalization, and the carboxylic acid provides a handle for amide bond formation or esterification.
Physicochemical and Spectral Data
| Property | Value | Reference |
| CAS Number | 35333-26-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, sealed in a dry environment | [2] |
| Melting Point | 194-196°C (for a derivative, 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid) | [3] |
| ¹H NMR (300 MHz, DMSO-d₆) of a derivative | δ 10.39 (s, 1H), 8.71 (d, J = 6.63 Hz, 1H), 7.92 (d, J = 6.66 Hz, 2H), 7.46-7.83 (m, 7H), 4.55 (d, J = 5.25 Hz, 1H), 2.36-2.64 (m, 2H), 2.06-2.20 (m, 2H) | [3] |
| HRMS (ESI) of a derivative | [M+H]⁺ calculated for C₁₈H₁₇BrN₂O₄: 405.0444, found: 405.0438 | [3] |
| Predicted XlogP | 2.4 | [4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Experimental Protocol: Synthesis of this compound
Reaction:
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add bromobenzene (1.0 eq) dropwise. In the dropping funnel, dissolve glutaric anhydride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
Applications as a Chemical Building Block
This compound is a valuable starting material for the synthesis of a variety of complex organic molecules, particularly in the field of drug discovery.
Synthesis of Heterocyclic Compounds and Bioactive Molecules
The keto-acid functionality allows for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals. For example, the ketone can be a precursor to pyrimidines, pyridazines, and other important scaffolds.
Application in the Development of RhoA Inhibitors
Derivatives of this compound have been investigated as inhibitors of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton.[3] Overactivation of the RhoA signaling pathway is implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
The following diagram illustrates a simplified overview of the RhoA signaling pathway, highlighting the role of its downstream effector, ROCK (Rho-associated kinase).
References
The Strategic Utility of 5-(4-Bromophenyl)-5-oxopentanoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-5-oxopentanoic acid is a versatile bifunctional molecule that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive keto group, a carboxylic acid handle, and a bromophenyl moiety amenable to cross-coupling reactions, provides a robust scaffold for the synthesis of a diverse range of complex molecular architectures. This technical guide explores the potential research applications of this compound, with a focus on its role in the development of novel therapeutics, including inhibitors of key cellular signaling pathways and its application in targeted protein degradation. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of relevant biological data for its derivatives.
Core Chemical Properties
This compound is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 35333-26-7 |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)Br |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Synthesis and Derivatization
The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. This well-established reaction provides a straightforward and scalable method for producing the core compound.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (2-3 equivalents).
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Derivatization Potential
The bifunctional nature of this compound allows for a wide range of chemical modifications. The carboxylic acid can be readily converted to esters, amides, or used in coupling reactions. The ketone functionality can undergo reactions such as reduction, reductive amination, or be used to form heterocyclic rings. The bromophenyl group is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
Potential Research Applications
The strategic placement of functional groups in this compound makes it an ideal starting material for synthesizing libraries of compounds for screening in various therapeutic areas.
Development of RhoA Inhibitors
The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton and are implicated in cancer cell migration and invasion. The development of RhoA inhibitors is a promising strategy for anti-cancer therapeutics. Derivatives of this compound have been explored as scaffolds for novel RhoA inhibitors. For instance, amidation of the carboxylic acid and further elaboration can lead to compounds that occupy the binding pocket of RhoA.
Synthesis of Novel Antidiabetic Agents
Research into novel therapeutics for type 2 diabetes is a major focus of drug discovery. Compounds derived from 4-bromoacetophenone, a related precursor, have shown potential as antidiabetic agents.[1] These compounds can act through various mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) or α-glucosidase.[1] The core structure of this compound provides a template for the synthesis of new chemical entities with potential for glycemic control.
Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are an exciting new class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The flexible and tunable nature of the linker is crucial for the efficacy of the PROTAC. This compound is an excellent starting point for the synthesis of PROTAC linkers. The carboxylic acid can be attached to one of the ligands, while the bromophenyl group can be functionalized to connect to the other ligand, with the pentanoic acid chain forming the core of the linker.
Quantitative Data Summary
Direct biological activity data for this compound is not extensively reported in the literature, as it is primarily used as a synthetic intermediate. However, data for derivatives synthesized from related precursors highlight the potential of this chemical scaffold.
Table 1: Biological Activity of a Derivative
| Compound ID | Target | Activity (IC₅₀) | Assay | Reference |
| DDO-5714 | RhoA | Not explicitly stated | In vitro assays | [2] |
Note: DDO-5714 is 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid, a derivative that could be synthesized from the core compound.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its synthetic accessibility and the versatility of its functional groups provide a powerful platform for the generation of diverse chemical libraries. The potential applications in developing inhibitors for oncology targets like RhoA, novel antidiabetic agents, and its utility in the rapidly advancing field of targeted protein degradation underscore its value to the research community. Further exploration of the chemical space accessible from this core scaffold is warranted and holds significant promise for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Safety and Handling of 5-(4-Bromophenyl)-5-oxopentanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(4-Bromophenyl)-5-oxopentanoic acid, a compound often utilized as a building block in organic synthesis and drug discovery. The following sections detail the chemical and physical properties, hazard identification, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35333-26-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][3] |
| Molecular Weight | 271.11 g/mol | [1][2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Light yellow powder solid (for similar compounds) | [4] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
| Solubility | Slightly soluble in water (for a similar compound) | [4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its GHS classification. It is important to note that a complete toxicological profile is not available, and the compound should be handled with care, assuming it may have other unknown hazards.[5][6]
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | (None) | (None) | H413: May cause long lasting harmful effects to aquatic life |
Note: This classification is based on data for this compound and structurally similar compounds.[5][7][8][9]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the detailed signaling pathways or primary biological activities of this compound. It is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1][2] Researchers should handle this compound as a substance with unknown biological effects and take appropriate precautions.
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential for minimizing risks associated with handling this compound.
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following diagram outlines the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for managing chemical hazards.
A detailed protocol for donning and doffing PPE should be followed. At a minimum, the following PPE is required:
-
Eye Protection: Chemical safety goggles.[7]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[7]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[7]
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[5]
4.2. General Handling Protocol
The following workflow should be followed when handling this compound.
Caption: Standard workflow for handling chemical reagents.
Key Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Use in a well-ventilated area, preferably a chemical fume hood.[7]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
4.3. Spill Response Protocol
In the event of a spill, the following protocol should be initiated immediately.
Caption: Emergency protocol for chemical spills.
Key Spill Response Steps:
-
Evacuate: Ensure unprotected personnel are away from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Prevent the spill from spreading or entering drains.[7]
-
Clean-up: Use an inert absorbent material to collect the spilled solid. Avoid generating dust. Place the absorbed material into a suitable container for disposal.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][6] |
Fire-Fighting and Disposal
-
Fire-Fighting: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.
-
Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[5] Do not allow it to enter drains or the environment.[7] All disposal practices must be in accordance with federal, state, and local regulations.
This technical guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure you are fully trained in the proper laboratory procedures.
References
- 1. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. synzeal.com [synzeal.com]
- 9. aablocks.com [aablocks.com]
Solubility Profile of 5-(4-Bromophenyl)-5-oxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Bromophenyl)-5-oxopentanoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive qualitative solubility analysis based on its molecular structure, followed by a detailed experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.
Predicted Solubility of this compound
The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like". This compound possesses three key functional groups that dictate its solubility: a carboxylic acid, a ketone, and a bromophenyl group.
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar protic solvents like water and alcohols.[1][2] Carboxylic acids with up to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[3] Given the overall size of this compound, its water solubility is expected to be limited. The acidity of the carboxyl group also means its solubility will be significantly higher in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of a more soluble salt.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and to some extent in polar protic solvents.[4]
-
Bromophenyl Group: This is a large, non-polar, and hydrophobic part of the molecule. The presence of the benzene ring and the bromine atom will significantly decrease water solubility and promote solubility in non-polar organic solvents such as toluene, hexane, and dichloromethane.
Qualitative Solubility Prediction:
Based on the interplay of these functional groups, a qualitative solubility profile can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Low | The large hydrophobic bromophenyl group counteracts the polarity of the carboxylic acid and ketone groups. |
| Alcohols (Methanol, Ethanol) | Moderately Soluble | The alkyl chain of the alcohols can interact with the non-polar part of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid and ketone. |
| Polar Aprotic Solvents | ||
| Acetone, Ethyl Acetate | Soluble | These solvents can effectively solvate the polar ketone and carboxylic acid groups without the unfavorable interactions with the large non-polar moiety that water would have. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Non-Polar Solvents | ||
| Toluene, Dichloromethane | Moderately to Sparingly Soluble | The large non-polar bromophenyl group will favor interaction with these solvents. |
| Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | While non-polar, the presence of the polar carboxylic acid and ketone groups will limit solubility in highly non-polar aliphatic solvents. |
| Aqueous Solutions | ||
| Dilute Aqueous NaOH/NaHCO3 | Highly Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Dilute Aqueous HCl | Low | The acidic conditions will keep the carboxylic acid in its protonated, less soluble form. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) is recommended.[5][6]
Principle
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, pH-adjusted buffers)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining undissolved particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.[7]
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the saturated sample solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[8][9]
-
-
HPLC:
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, detector wavelength) for the compound.
-
Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.
-
Dilute the saturated sample solution with the mobile phase.
-
Inject the diluted sample and determine its concentration from the calibration curve.[10]
-
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
| Acetone | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
| 0.1 M NaOH | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
| 0.1 M HCl | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. who.int [who.int]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-5-oxopentanoic acid, a versatile keto-acid, has quietly established its significance in the landscape of medicinal chemistry and organic synthesis. While not a household name in the annals of groundbreaking molecular discoveries, its role as a crucial intermediate and building block has contributed to the development of complex, biologically active molecules. This technical guide delves into the probable discovery, historical context, synthesis, and evolving applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility. The document outlines a detailed, representative synthetic protocol, summarizes key physicochemical and spectral data, and illustrates its synthetic lineage and applications through logical workflow diagrams.
Discovery and Historical Context
The formal "discovery" of this compound is not prominently documented in a singular, seminal publication. Its emergence is more likely rooted in the broader exploration of fundamental organic reactions, specifically the Friedel-Crafts acylation , a cornerstone of aromatic chemistry established by Charles Friedel and James Crafts in 1877[1][2]. The structure of this compound strongly suggests its initial synthesis via the acylation of bromobenzene with glutaric anhydride. This reaction is a straightforward and logical extension of the Friedel-Crafts methodology, and it is highly probable that the compound was first prepared in this manner as part of broader studies on 4-aroylbutyric acids.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. While a comprehensive set of experimental spectral data for this specific compound is not available in a single peer-reviewed publication, the following table includes expected values based on its structure and data from analogous compounds.
| Property | Value | Reference |
| CAS Number | 35333-26-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [4][5] |
| Molecular Weight | 271.11 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid (Expected) | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH), sparingly soluble in water (Expected) | |
| ¹H NMR (Expected) | Peaks corresponding to aromatic protons (ortho and meta to the carbonyl), and three methylene groups of the pentanoic acid chain. The carboxylic acid proton would appear as a broad singlet. | |
| ¹³C NMR (Expected) | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the pentanoic acid chain. | |
| IR (KBr, cm⁻¹) (Expected) | Characteristic peaks for C=O (ketone and carboxylic acid), C-O (carboxylic acid), aromatic C-H, aliphatic C-H, and C-Br stretching. A broad O-H stretch for the carboxylic acid would also be present. | |
| Mass Spec (Expected) | Molecular ion peak [M]+ at m/z ~270 and ~272 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |
Experimental Protocols: Synthesis of this compound
The most probable and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. A detailed, representative protocol based on established procedures for similar reactions is provided below.
Reaction: Friedel-Crafts Acylation
Reagents:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of glutaric anhydride (1.0 equivalent) and bromobenzene (1.0 to 1.5 equivalents) in dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).
Expected Yield: 70-90%
Role in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The "4-bromophenyl" moiety is a common feature in many biologically active compounds, and this keto-acid provides a straightforward route to incorporate this group while also offering multiple points for further chemical modification.
While the compound itself is not known to be a specific signaling pathway modulator, its derivatives have been investigated in various therapeutic areas. For instance, the core structure is related to intermediates used in the synthesis of potent dual endothelin receptor antagonists like Macitentan, which is used for the treatment of pulmonary arterial hypertension. The bromo-aromatic functional group is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Visualizations
Logical Workflow: From Discovery to Application
Caption: Logical workflow from the probable discovery to the modern applications of the compound.
Experimental Workflow: Synthesis via Friedel-Crafts Acylation
Caption: A streamlined workflow for the synthesis of the target compound.
Role as a Synthetic Intermediate
Caption: The role of the compound as a versatile synthetic intermediate.
Conclusion
This compound is a compound whose significance lies not in a celebrated discovery but in its steadfast utility as a versatile chemical building block. Its straightforward synthesis, rooted in the principles of the Friedel-Crafts acylation, and its multiple functional groups have made it a valuable tool for medicinal chemists and synthetic organic chemists. As the quest for novel therapeutics continues, the strategic application of such well-defined intermediates will remain a critical component of the drug discovery and development process. This guide provides a foundational understanding of this compound, intended to aid researchers in leveraging its potential in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. This method offers a reliable route to obtaining the target keto acid, a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, a summary of key reaction parameters and expected outcomes is presented for easy reference.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent.[3] The resulting aryl ketones are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.
This application note details the synthesis of this compound by reacting bromobenzene with glutaric anhydride in the presence of aluminum chloride. The bromophenyl moiety and the carboxylic acid functionality make this molecule a useful building block for further chemical modifications and drug design.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene (molar equivalent) | 1.0 | [4] |
| Glutaric Anhydride (molar equivalent) | 1.0 | Adapted from similar procedures |
| Aluminum Chloride (molar equivalent) | 2.2 | Adapted from similar procedures |
| Reaction Conditions | ||
| Solvent | Carbon Disulfide or Nitrobenzene | Adapted from similar procedures |
| Temperature | 0°C to room temperature | Adapted from similar procedures |
| Reaction Time | Several hours | Adapted from similar procedures |
| Product Information | ||
| Molecular Formula | C₁₁H₁₁BrO₃ | [5] |
| Molecular Weight | 271.11 g/mol | [6] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 194-196 °C | [7] |
| Expected Yield | ||
| Theoretical Yield | (Calculated based on limiting reagent) | N/A |
| Reported Yield | ~75-85% (based on analogous reactions) | [7] |
Experimental Protocol
This protocol is based on established principles of Friedel-Crafts acylation and adapted for the specific synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Buchner funnel)
-
Rotary evaporator
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (2.2 equivalents) and the chosen solvent (e.g., carbon disulfide). Cool the mixture in an ice bath with stirring.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in the solvent and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the temperature below 10°C. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel under the same temperature control.
-
Reaction: After the addition of all reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: If a biphasic mixture is formed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted glutaric anhydride and the carboxylic acid product from the organic phase. The product will be in the aqueous basic layer as its sodium salt.
-
Acidification and Isolation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the product precipitates out as a solid.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Signaling Pathway
Caption: Mechanism of the Friedel-Crafts acylation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.
-
Carbon disulfide is highly flammable and toxic.
-
Bromobenzene is a skin and eye irritant.
-
Concentrated hydrochloric acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Friedel-Crafts acylation of bromobenzene with glutaric anhydride provides an effective method for the synthesis of this compound. The protocol described herein is a robust procedure that can be adapted for various scales of production. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving a good yield and purity of the final product. This versatile intermediate holds potential for applications in medicinal chemistry and materials science.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 6. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-bromophenyl)-5-oxopentanoic acid and its derivatives. The primary synthetic route detailed is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride, a robust and well-established method for the preparation of aryl keto acids. This protocol is supported by extensive data from analogous syntheses and provides a foundational methodology for researchers in medicinal chemistry and drug development. Included are detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure reproducibility and facilitate further investigation into the applications of these compounds.
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making these compounds attractive starting materials for the development of novel therapeutic agents. The core structure, an aryl keto acid, is a common pharmacophore found in a range of bioactive compounds. This application note outlines a reliable experimental protocol for the synthesis of the title compound, leveraging the principles of Friedel-Crafts acylation.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction proceeds via the formation of an acylium ion from glutaric anhydride and AlCl₃, which then attacks the electron-rich bromobenzene ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 4-(4-fluorobenzoyl)butyric acid.[1][2]
Materials:
-
Bromobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated and 1N solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Addition of Reactants: Cool the flask in an ice bath to 0-5 °C. Charge the dropping funnel with a solution of glutaric anhydride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench it by the dropwise addition of a cold 1N HCl solution. This should be done in a fume hood as HCl gas will evolve.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The product will be in the aqueous bicarbonate layer.
-
Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of 1-2, which will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference/Analogy |
| CAS Number | 35333-26-7 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [3] |
| Molecular Weight | 271.11 g/mol | [3] |
| Purity | >97% | [3] |
| Expected Yield | 70-85% | Based on the synthesis of 4-(4-fluorobenzoyl)butyric acid.[1] |
| Expected Melting Point | 140-150 °C | Inferred from the melting point of 4-(4-fluorobenzoyl)butyric acid (141-143 °C).[1] |
| Storage | Room temperature, sealed in dry | [5] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the aliphatic protons of the pentanoic acid chain will also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (C=O) of the ketone and carboxylic acid, as well as the O-H stretch of the carboxylic acid.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined Friedel-Crafts acylation protocol, researchers can reliably produce this valuable chemical intermediate. The provided data and visualizations are intended to support the successful execution and reproducibility of this synthesis, thereby facilitating its use in the development of novel compounds with potential therapeutic applications. Further optimization of reaction conditions may lead to improved yields and purity.
References
- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 35333-26-7 | MFCD00672057 | this compound [aaronchem.com]
- 5. 35333-26-7|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for PROTAC Development Utilizing 5-(4-Bromophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native protein degradation machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This document provides detailed application notes and protocols for the hypothetical development of a PROTAC using 5-(4-Bromophenyl)-5-oxopentanoic acid as a foundational chemical scaffold. We will explore its potential as a starting point for a warhead targeting a protein of interest and as an attachment point for a linker. The protocols provided herein are representative and intended to serve as a guide for researchers in the field of targeted protein degradation.
Hypothetical Role of this compound in PROTAC Development
This compound possesses two key functional groups that can be exploited in PROTAC synthesis: a carboxylic acid and a bromophenyl group.
-
Carboxylic Acid: This functional group serves as a versatile handle for attaching a linker. Through standard amide coupling reactions, a variety of linkers with different lengths and compositions can be conjugated to this position.[1]
-
Bromophenyl Group: The bromophenyl moiety can be considered a fragment that could be elaborated into a more potent and selective "warhead" for a protein of interest. The bromine atom is a particularly useful synthetic handle, enabling a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new chemical diversity and optimize binding to the target protein.[3] For the purpose of these application notes, we will hypothesize that the bromophenyl group can be developed into a ligand for the bromodomain-containing protein 4 (BRD4), a well-validated target for PROTAC-mediated degradation.[4][5]
Signaling Pathway: BRD4 and its Role in Oncogenesis
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription.[5] It binds to acetylated lysine residues on histones and recruits transcriptional machinery to the promoters of key oncogenes, such as c-MYC.[6] Overexpression or aberrant activity of BRD4 is implicated in a variety of cancers, making it an attractive therapeutic target.[7] PROTAC-mediated degradation of BRD4 has been shown to be a highly effective strategy for inhibiting tumor growth.[4]
Caption: PROTAC-mediated degradation of BRD4 disrupts its role in oncogene transcription.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that begins with the synthesis of the compound and is followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action.[8]
Caption: A general workflow for the development and evaluation of a novel PROTAC.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9] Binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial for optimizing PROTAC performance.
Table 1: Hypothetical Biophysical and Cellular Activity Data for a PROTAC Derived from this compound
| Parameter | Value | Method |
| Binary Binding Affinity (KD) | ||
| PROTAC to BRD4 (BD1) | 150 nM | Surface Plasmon Resonance (SPR) |
| PROTAC to CRBN | 1.2 µM | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Formation | ||
| KD (PROTAC + BRD4 with CRBN) | 50 nM | Surface Plasmon Resonance (SPR) |
| Cooperativity (α) | 3 | Calculated from SPR data |
| Cellular Degradation | ||
| DC50 | 75 nM | Western Blot / HiBiT |
| Dmax | >90% | Western Blot / HiBiT |
| Cellular Activity | ||
| Anti-proliferative IC50 (in a cancer cell line) | 200 nM | Cell Viability Assay (e.g., MTT) |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC, starting with the functionalization of the bromophenyl group of this compound, followed by linker and E3 ligase ligand attachment.[1][10]
Materials:
-
This compound
-
A suitable boronic acid for Suzuki coupling
-
Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3)
-
Solvents (e.g., Toluene, Ethanol, Water)
-
Amine-terminated PEG linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Pomalidomide-amine (E3 ligase ligand)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Warhead Functionalization (Suzuki Coupling):
-
To a solution of this compound (1 eq) and the desired boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water, add K2CO3 (3 eq) and Pd(PPh3)4 (0.05 eq).
-
Heat the mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitor by LC-MS).
-
Cool the reaction, extract the product with an organic solvent, and purify by flash chromatography to obtain the functionalized warhead with a carboxylic acid.
-
-
Linker Attachment (Amide Coupling):
-
Dissolve the functionalized warhead (1 eq) and an amine-terminated PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours (monitor by LC-MS).
-
Upon completion, dilute with water and extract the product with an organic solvent. Purify the warhead-linker conjugate by flash chromatography.
-
-
E3 Ligase Ligand Conjugation:
-
Dissolve the purified warhead-linker conjugate (1 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq).
-
Stir the reaction at room temperature overnight (monitor by LC-MS).
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.[11][12][13]
Materials:
-
Cell line expressing the target protein (e.g., BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: HiBiT Assay for Cellular Protein Degradation
The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells.[9][14][15]
Materials:
-
CRISPR/Cas9 engineered cell line with an endogenous HiBiT tag on the target protein (e.g., HiBiT-BRD4)
-
LgBiT protein
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
PROTAC stock solution (in DMSO)
Procedure:
-
Cell Plating:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate and incubate overnight.
-
-
Assay Setup:
-
Prepare the detection reagent by mixing LgBiT protein and Nano-Glo® Live Cell Substrate in the appropriate buffer.
-
Add the detection reagent to the cells and incubate to allow for signal stabilization.
-
-
PROTAC Treatment and Measurement:
-
Prepare serial dilutions of the PROTAC in the assay medium.
-
Add the PROTAC dilutions to the cells.
-
Measure the luminescence signal at various time points using a plate reader. For kinetic studies, measurements can be taken every 5-10 minutes.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control at each time point.
-
Plot the normalized signal against time to determine the degradation rate.
-
Plot the endpoint luminescence against PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[16][17][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
Purified target protein (e.g., BRD4)
-
PROTAC
-
SPR running buffer
-
Immobilization reagents
Procedure:
-
E3 Ligase Immobilization:
-
Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling or capture-based methods.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and affinity (KD).
-
In a separate experiment, inject the PROTAC over an immobilized target protein surface to determine the PROTAC-target binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.
-
Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
-
-
Cooperativity Calculation:
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. An α > 1 indicates positive cooperativity.
-
Conclusion
The development of PROTACs is a promising strategy for targeting previously "undruggable" proteins. This compound represents a viable starting point for the synthesis of novel PROTACs, leveraging its carboxylic acid for linker attachment and its bromophenyl group for elaboration into a target-specific warhead. The protocols and application notes provided here offer a comprehensive framework for the design, synthesis, and evaluation of new PROTAC molecules, from initial biophysical characterization to cellular degradation and mechanism of action studies. Careful optimization of the warhead, linker, and E3 ligase ligand is crucial for developing potent and selective protein degraders with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy | springermedizin.de [springermedizin.de]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. assaygenie.com [assaygenie.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for 5-(4-Bromophenyl)-5-oxopentanoic Acid as a Versatile Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)-5-oxopentanoic acid is a bifunctional molecule with significant potential as a linker in chemical biology and drug discovery. Its structure incorporates a terminal carboxylic acid and a 4-bromophenyl ketone moiety, offering two distinct points for chemical modification and interaction. The carboxylic acid can be readily conjugated to primary amines in biomolecules, such as the lysine residues in proteins, through standard amide bond formation chemistries. The 4-bromophenyl ketone group provides a versatile handle for a range of applications, including photo-crosslinking to capture protein-protein interactions, and serving as a stable aromatic core for the development of chemical probes and targeted therapeutics. The presence of the bromine atom also offers a unique feature for analytical purposes or for further functionalization via cross-coupling reactions.
These application notes provide an overview of the potential uses of this compound as a linker and include detailed, representative protocols based on analogous and well-established bifunctional linkers.
Application 1: Photo-Crosslinking Agent for Mapping Protein-Protein Interactions
The 4-bromophenyl ketone moiety of the linker can function as a photoreactive group, analogous to the widely used benzophenone photophore. Upon excitation with UV light (typically around 350-365 nm), the ketone can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond. This property makes it an invaluable tool for identifying and mapping protein-protein interactions in a cellular context.
Workflow for Photo-Crosslinking:
The general workflow involves activating the carboxylic acid of the linker, conjugating it to a "bait" protein, introducing the conjugated protein to its potential interaction partners (the "prey"), and then initiating the crosslinking with UV light. The cross-linked complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting proteins.
Quantitative Data for Analogous Benzophenone-Based Photo-Crosslinkers
The efficiency of photo-crosslinking can be influenced by various factors including the specific proteins, buffer conditions, and UV exposure time. The following table provides representative data for benzophenone-based crosslinkers.
| Parameter | Value | Reference |
| Excitation Wavelength | 350 - 365 nm | [1][2] |
| Typical UV Energy Dose | 1 - 11 J/cm² | [3] |
| Crosslinking Efficiency | Up to 40% | [1] |
| Reactive Group | C-H and N-H bonds | [4] |
| Half-life of Excited State | Nanoseconds | [2] |
Experimental Protocol: Photo-Crosslinking of a Bait-Prey Protein Complex
This protocol is adapted from established methods for benzophenone-based photo-crosslinkers.[4][5]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/sulfo-NHS for activation
-
Purified "bait" protein with accessible lysine residues
-
Cell lysate or purified "prey" protein(s)
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Activation of the Linker:
-
Dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
The activated linker can be used immediately or stored under anhydrous conditions.
-
-
Conjugation to Bait Protein:
-
Dissolve the bait protein in the reaction buffer.
-
Add the activated linker (in DMF) to the protein solution at a 10- to 20-fold molar excess. The final concentration of DMF should be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker by dialysis or using a desalting column.
-
-
Photo-Crosslinking:
-
Mix the linker-conjugated bait protein with the prey protein solution (e.g., cell lysate).
-
Incubate for 1-2 hours at 4°C to allow for complex formation.
-
Transfer the solution to a UV-transparent plate or cuvette.
-
Irradiate the sample with a 365 nm UV lamp on ice for 15-60 minutes. The optimal time should be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A higher molecular weight band corresponding to the cross-linked bait-prey complex should be observed.
-
For identification of the prey protein, excise the new band from the gel and subject it to in-gel digestion followed by mass spectrometry analysis.
-
Application 2: Synthesis of Chemical Probes for Pull-Down Assays
The bifunctional nature of this compound makes it an excellent scaffold for creating chemical probes for affinity purification and pull-down assays.[6][7] The carboxylic acid can be attached to a solid support (e.g., agarose beads), while the bromophenyl group can be modified to incorporate a ligand that binds to a protein of interest.
Logical Relationship for Probe Synthesis and Application:
Experimental Protocol: Preparation of an Affinity Matrix and Pull-Down Assay
Materials:
-
Synthesized probe with a terminal carboxylic acid
-
Amino-functionalized agarose beads
-
EDC and sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Cell lysate containing the target protein
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: e.g., high salt, low pH, or a competitive ligand
Procedure:
-
Immobilization of the Probe:
-
Wash the amino-functionalized agarose beads with the activation buffer.
-
Dissolve the probe, EDC, and sulfo-NHS in the activation buffer.
-
Add the solution to the beads and incubate for 2-4 hours at room temperature with gentle mixing.
-
Wash the beads extensively with the coupling buffer to remove unreacted probe and coupling reagents.
-
-
Pull-Down Assay:
-
Equilibrate the probe-conjugated beads with the wash buffer.
-
Incubate the beads with the cell lysate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with the wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected target, or by mass spectrometry for the identification of unknown interacting partners.
-
Application 3: Component of Bifunctional Molecules in Drug Development (e.g., PROTACs)
The linker is a critical component in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The length and chemical nature of the linker can significantly impact the efficacy of the resulting PROTAC. This compound can serve as a rigid component within a larger, more complex linker structure, connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Signaling Pathway of a PROTAC:
Synthesis Strategy for Incorporating the Linker into a PROTAC
The synthesis of a PROTAC is a multi-step process. The this compound linker can be incorporated by first attaching the POI ligand to the bromophenyl moiety (e.g., via a nucleophilic aromatic substitution or a cross-coupling reaction) and then coupling the carboxylic acid to the E3 ligase ligand.
Quantitative Data for Linker Properties in PROTACs:
| Parameter | Importance | Reference |
| Linker Length | Affects ternary complex formation and stability | [8] |
| Linker Rigidity | Can influence the orientation of the two ligands | [8] |
| Solubility | PEG components often added to improve solubility | [8] |
| Cell Permeability | A key factor for in vivo efficacy | [8] |
Note: The provided protocols are representative and may require optimization for specific applications. Due to the limited availability of published data on the direct use of this compound as a linker, these guidelines are based on well-established methodologies for structurally and functionally similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Comprehensive Characterization of 5-(4-Bromophenyl)-5-oxopentanoic acid
Introduction
5-(4-Bromophenyl)-5-oxopentanoic acid (CAS No. 35333-26-7) is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its bifunctional nature, containing both a carboxylic acid and a ketone attached to a brominated aromatic ring, requires rigorous analytical characterization to confirm its identity, purity, and stability. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and method development.
| Property | Value | Reference |
| CAS Number | 35333-26-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |
| Molecular Weight | 271.11 g/mol | [1][3] |
| Melting Point | 116-120 °C | [3] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Analytical Characterization Workflow
A multi-technique approach is necessary for the unambiguous characterization of this compound. The following workflow ensures comprehensive analysis of the molecule's structure, purity, and thermal properties.
Figure 1: Overall Analytical Workflow
Experimental Protocols & Data
The following sections detail the experimental protocols and expected results for the primary analytical techniques.
Disclaimer: The NMR and Mass Spectrometry data presented below are predicted based on the known chemical structure and principles of spectroscopy. They are intended for illustrative purposes. Actual experimental results may vary and should be determined empirically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Bruker Avance-400 (or equivalent) NMR spectrometer.
-
¹H NMR Acquisition:
-
Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Acquisition:
-
Frequency: 100 MHz
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.
Predicted NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.1 | Singlet (broad) | 1H | -COOH |
| H-b | ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |
| H-c | ~7.75 | Doublet | 2H | Ar-H (meta to C=O) |
| H-d | ~3.10 | Triplet | 2H | -CH₂-C=O |
| H-e | ~2.30 | Triplet | 2H | -CH₂-COOH |
| H-f | ~1.95 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| C-1 | ~198.5 | Ketone C=O |
| C-2 | ~174.0 | Carboxylic Acid C=O |
| C-3 | ~135.0 | Ar-C (ipso to C=O) |
| C-4 | ~132.0 | Ar-CH (meta to C=O) |
| C-5 | ~130.0 | Ar-CH (ortho to C=O) |
| C-6 | ~128.0 | Ar-C (ipso to Br) |
| C-7 | ~37.0 | -CH₂-C=O |
| C-8 | ~33.0 | -CH₂-COOH |
| C-9 | ~20.0 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Waters Q-Tof micro (or equivalent) mass spectrometer with an ESI source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50 - 500 m/z
-
-
Data Analysis: Identify the molecular ion peaks, typically the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
Expected Mass Spectrometry Data:
| Ion Species | Calculated Exact Mass |
| [C₁₁H₁₁BrO₃+H]⁺ | 270.9919 / 272.9898 (¹⁹Br/⁸¹Br isotopes) |
| [C₁₁H₁₁BrO₃+Na]⁺ | 292.9738 / 294.9717 (⁷⁹Br/⁸¹Br isotopes) |
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments, serving as a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of the compound and identifying any process-related impurities.[4][5]
Figure 2: HPLC Analysis Workflow
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Agilent 1200 series (or equivalent) HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area.
Expected Results: The compound is expected to elute as a single major peak. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 The typical purity for this compound is ≥97%.[1]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, including melting point and decomposition temperature.[6]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.
-
Instrumentation: SDT Q600 (or equivalent) simultaneous DSC-TGA instrument.
-
Acquisition Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.
-
TGA: Determine the onset temperature of decomposition, identified by a significant weight loss.
-
Expected Thermal Analysis Data:
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | 116-120 °C[3] |
| TGA | Onset of Decomposition | > 200 °C (Typical for this class of compound) |
The DSC curve should show a sharp endotherm corresponding to the melting of the crystalline solid. The TGA curve should show thermal stability up to approximately 200 °C, after which decomposition will be observed as a significant loss in mass.
Conclusion
The combination of NMR, MS, HPLC, and Thermal Analysis provides a comprehensive characterization of this compound. NMR and MS confirm the chemical structure and molecular weight, HPLC assesses the purity, and DSC/TGA determines critical thermal properties. Adherence to these protocols will ensure the quality and consistency of the material for research and development applications.
References
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 5-(4-Bromophenyl)-5-oxopentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(4-Bromophenyl)-5-oxopentanoic acid. It includes comprehensive experimental procedures for sample preparation and data acquisition, along with tabulated, predicted spectral data for structural elucidation. Visual workflows and molecular diagrams are provided to facilitate understanding and implementation.
Introduction
This compound is a keto-carboxylic acid derivative. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, makes it a potentially valuable building block in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules.[1] This note outlines the standardized procedures for analyzing this compound using ¹H and ¹³C NMR spectroscopy and provides an expected spectral map for reference.
Molecular Structure and Atom Numbering
The chemical structure of this compound is shown below. The protons and carbons are systematically numbered to facilitate the assignment of NMR signals.
References
HPLC analysis method for 5-(4-Bromophenyl)-5-oxopentanoic acid purity
An Application Note and Protocol for the HPLC Purity Analysis of 5-(4-Bromophenyl)-5-oxopentanoic acid
Application Note
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity of this compound is critical for its intended use, as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, ensuring its quality and suitability for research and drug development. The method is designed to be robust, specific, and accurate for the determination of the main component and related impurities.
Method Overview
The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The TFA is added to suppress the ionization of the carboxylic acid moiety, leading to improved peak shape and retention. Detection is performed using a UV detector at 254 nm, a wavelength where the bromophenyl ketone chromophore exhibits strong absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity of the sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Optimized HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | 30-80% B over 13 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Reference Std | 10.5 | 1250000 | 99.8 | - |
| Sample Lot A | 10.5 | 1200000 | 99.0 | 99.0 |
| 8.2 (Impurity 1) | 6000 | 0.5 | ||
| 12.1 (Impurity 2) | 6000 | 0.5 |
Visualizations
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Key parameters for the validation of the HPLC analytical method.
Application Notes and Protocols for Coupling Reactions of 5-(4-Bromophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary classes of coupling reactions involving 5-(4-bromophenyl)-5-oxopentanoic acid: amide coupling at the carboxylic acid moiety and palladium-catalyzed cross-coupling reactions at the bromophenyl group. The protocols are based on established literature and are intended to serve as a guide for the synthesis of novel derivatives for research and drug development purposes.
Amide Coupling Reactions
The carboxylic acid functionality of this compound can be readily coupled with primary or secondary amines to form the corresponding amides. This transformation is fundamental in medicinal chemistry for the synthesis of compound libraries.[1][2] The reaction typically proceeds via the activation of the carboxylic acid using a coupling reagent, followed by nucleophilic attack by the amine.
A variety of modern coupling reagents can be employed for this purpose, including carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and aminium reagents like PyBOP, HBTU, and HATU.[1][3] Additives such as HOBt (1-hydroxybenzotriazole) are often used with carbodiimides to suppress side reactions and improve efficiency.[4]
Table 1: Summary of Common Amide Coupling Conditions
| Parameter | Condition | Notes |
| Coupling Reagents | EDC, DCC, HATU, HBTU, PyBOP | Choice depends on substrate scope and desired reactivity. HATU and HBTU are often very effective.[2][3][4] |
| Base | DIEA (N,N-Diisopropylethylamine), TEA (Triethylamine) | Typically 2-3 equivalents are used to neutralize acids and facilitate the reaction.[2][3] |
| Solvent | DMF (Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran) | Aprotic solvents are generally preferred.[3] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[3] |
| Reaction Time | 30 minutes to 24 hours | Monitored by TLC or LC-MS for completion.[3][4] |
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for the coupling of this compound with an amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Standard workup and purification reagents and equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.2 eq) and DIEA (2.5 eq).[2][3]
-
Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)-5-oxopentanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds. Its structure, featuring a bromophenyl ketone and a carboxylic acid moiety, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the large-scale synthesis of this compound via a Friedel-Crafts acylation reaction, along with its physicochemical and spectroscopic data for characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35333-26-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |
| Molecular Weight | 271.11 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Sealed in a dry environment at room temperature | [1] |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. This data is generated based on the chemical structure and comparison with similar compounds, and should be used as a reference for experimental verification.
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to C=O) |
| ~7.60 | d | 2H | Ar-H (meta to C=O) |
| ~3.05 | t | 2H | -CH₂-C=O |
| ~2.45 | t | 2H | -CH₂-COOH |
| ~2.05 | p | 2H | -CH₂-CH₂-CH₂- |
| ~12.0 (broad s) | s | 1H | -COOH |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~198.0 | C=O (ketone) |
| ~178.0 | C=O (acid) |
| ~136.0 | Ar-C (ipso to C=O) |
| ~132.0 | Ar-CH (meta to C=O) |
| ~129.5 | Ar-CH (ortho to C=O) |
| ~128.0 | Ar-C (ipso to Br) |
| ~37.0 | -CH₂-C=O |
| ~33.0 | -CH₂-COOH |
| ~20.0 | -CH₂-CH₂-CH₂- |
IR Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1685 | C=O stretch (ketone) |
| ~1585 | C=C stretch (aromatic) |
| ~1070 | C-Br stretch |
Mass Spectrometry (EI)
| m/z | Assignment |
| 270/272 | [M]⁺ (isotopic pattern for Br) |
| 183/185 | [Br-Ph-C=O]⁺ |
| 155/157 | [Br-Ph]⁺ |
Experimental Protocols
The large-scale synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation of bromobenzene with glutaric anhydride using aluminum chloride as a Lewis acid catalyst.
Diagram of the Synthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-Bromophenyl)-5-oxopentanoic acid synthesis. The primary method for this synthesis is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and may have been deactivated. 2. Deactivated Substrate: Bromobenzene is a deactivated aromatic ring, making the reaction sluggish. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Impure Reagents: Contaminants in bromobenzene, glutaric anhydride, or the solvent can interfere with the reaction. | 1. Use fresh, anhydrous aluminum chloride. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). 2. Increase the amount of catalyst slightly (e.g., from 1.1 to 1.3 equivalents). Consider a more reactive Lewis acid if the issue persists. Ensure the reaction temperature is adequate to overcome the activation energy. 3. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use freshly distilled bromobenzene and high-purity glutaric anhydride. Ensure the solvent is anhydrous. |
| Formation of a Tar-Like Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and side reactions. 2. Localized Hotspots: Poor stirring can cause localized overheating. | 1. Maintain a consistent and appropriate reaction temperature. Use a temperature-controlled oil bath. 2. Ensure vigorous and efficient stirring throughout the reaction. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Catalyst: Not enough Lewis acid to drive the reaction to completion. 2. Short Reaction Time: The reaction was stopped prematurely. | 1. Ensure at least a stoichiometric amount of the Lewis acid is used, as it complexes with the product.[1] 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product is Difficult to Purify | 1. Formation of Isomers: While the para-product is favored, some ortho-isomer may form.[2][3] 2. Side Products: Unwanted side reactions may have occurred. | 1. Use a non-polar solvent to favor the formation of the para-isomer.[4] Purification can be achieved through recrystallization or column chromatography. 2. Optimize reaction conditions (temperature, catalyst amount) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1] This is an electrophilic aromatic substitution where bromobenzene reacts with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5] The Lewis acid activates the glutaric anhydride to form an acylium ion, which then attacks the bromobenzene ring.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom, which makes the Friedel-Crafts reaction less efficient.[3] Additionally, the Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture and can be easily deactivated. Inadequate reaction time or temperature can also lead to incomplete conversion. One report on a similar reaction, the Friedel-Crafts acetylation of bromobenzene, noted a yield as low as 28.73%, highlighting the need for careful optimization.[2]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: To improve the yield, consider the following optimizations:
-
Catalyst: Use a fresh, anhydrous Lewis acid catalyst. Increasing the molar ratio of the catalyst to the limiting reagent may improve the yield, but an excessive amount can lead to side reactions.
-
Solvent: The choice of solvent can influence the reaction. Non-polar solvents such as dichloromethane or carbon disulfide are commonly used.[4]
-
Temperature: A moderate increase in temperature may enhance the reaction rate with the deactivated bromobenzene ring. However, excessive heat can lead to the formation of undesirable byproducts.
-
Reaction Time: Monitor the reaction progress using TLC to ensure it goes to completion. Extending the reaction time may be necessary.
Q4: What is the role of the Lewis acid in this reaction, and how much should I use?
A4: The Lewis acid, typically AlCl₃, coordinates with the glutaric anhydride to generate a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of bromobenzene. A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the ketone product.[1] Therefore, using at least one equivalent of the Lewis acid per mole of glutaric anhydride is recommended.
Q5: Are there any common side products I should be aware of?
A5: The primary side product is the ortho-isomer, 5-(2-Bromophenyl)-5-oxopentanoic acid. However, the formation of the desired para-isomer is favored due to the steric hindrance of the bulky bromine atom.[2] Polysubstitution is unlikely because the acyl group introduced onto the ring is deactivating, which prevents further acylation reactions.[5]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
Materials:
-
Bromobenzene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the flask.
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Add anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice bath.
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In a separate flask, dissolve glutaric anhydride (1 equivalent) and bromobenzene (1 to 1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the bromobenzene and glutaric anhydride solution to the stirred aluminum chloride suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, while stirring vigorously.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from a mixture of ethanol and water) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: 5-(4-Bromophenyl)-5-oxopentanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Bromophenyl)-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted Starting Materials: Such as bromobenzene and glutaric anhydride.
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Regioisomers: Ortho- and meta-substituted isomers formed during the Friedel-Crafts acylation reaction.
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Diacylated Products: Where a second acylation of the bromophenyl ring has occurred.
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Residual Solvents: From the reaction or initial purification steps.
Q2: What is the expected melting point of pure this compound?
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method to determine the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities. Thin Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily Precipitate Forms Instead of Crystals | The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly. The melting point of the solute may be lower than the boiling point of the solvent. | 1. Add more of the primary solvent to the heated solution. 2. Reheat the solution to ensure everything is dissolved. 3. Allow the solution to cool more slowly. 4. Consider a different solvent or a mixed-solvent system. |
| No Crystals Form Upon Cooling | The solution may not be sufficiently saturated, or the concentration of the compound is too low. The compound may be highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound.[2] 4. Place the solution in an ice bath to further decrease solubility.[3] 5. If using a mixed-solvent system, add the anti-solvent dropwise to the point of cloudiness, then add a few drops of the primary solvent to redissolve and cool slowly.[2] |
| Low Recovery of Purified Product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound has high solubility in the cold solvent. The crystals were washed with a solvent that was not cold. | 1. Minimize the amount of hot solvent used to dissolve the crude product.[2] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] 4. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Colored Impurities Remain in Crystals | The colored impurities have similar solubility to the target compound in the chosen solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] 2. Be cautious not to add too much charcoal as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The chosen eluent system does not have the optimal polarity to resolve the components. The column may be overloaded with the sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5. 2. For acidic compounds like this, adding a small amount of acetic acid or formic acid to the eluent can improve resolution and peak shape.[5] 3. Use a smaller amount of crude material relative to the amount of stationary phase. |
| Compound is Tailing on the Column | The compound may be interacting too strongly with the silica gel, especially due to its acidic nature. | 1. Add a small percentage of a polar solvent like methanol or a modifier like acetic acid to the eluent to reduce strong interactions with the silica gel.[5] |
| Cracking of the Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too drastically during the gradient elution. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. 2. When running a gradient, change the solvent composition gradually. |
| Compound is Insoluble in the Eluent | The chosen eluent is too nonpolar for the compound. | 1. Start with a more polar solvent system. For carboxylic acids, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are common.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature.[3] Potential solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/heptane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[3]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting with a nonpolar solvent system (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column. For this carboxylic acid, a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid, is a good starting point.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Friedel-Crafts acylation reaction. This is an electrophilic aromatic substitution where bromobenzene is treated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The glutaric anhydride forms an acylium ion, which is then attacked by the electron-rich bromobenzene ring.
Q2: What are the most common side reactions to expect?
A2: The most common side reaction is the formation of the ortho-isomer, 5-(2-Bromophenyl)-5-oxopentanoic acid. While the para-isomer is the major product due to steric hindrance from the bulky bromine atom, some ortho-substitution can occur.[1] Polysubstitution is generally not a significant issue in Friedel-Crafts acylation, as the introduction of the acyl group deactivates the aromatic ring towards further substitution.[2][3]
Q3: Why is a stoichiometric amount of Lewis acid catalyst required?
A3: The ketone product of the reaction is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[3][4] This complex is often irreversible under the reaction conditions, meaning the catalyst is not regenerated. Therefore, at least a stoichiometric amount of the Lewis acid is necessary for the reaction to proceed to completion. The complex is typically broken during the aqueous work-up.[4]
Q4: What are the key safety precautions for this synthesis?
A4: Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing heat and hydrochloric acid (HCl) gas. The reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is essential. The work-up procedure where the reaction mixture is quenched with ice/acid should be performed slowly and cautiously.[1][5]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive or insufficient Lewis acid catalyst. | Use fresh, anhydrous aluminum chloride. Ensure a stoichiometric amount is used relative to the glutaric anhydride. |
| Presence of moisture in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Deactivated bromobenzene. | Ensure the bromobenzene starting material is pure and free from strongly deactivating impurities. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. | |
| Significant loss of product during work-up | Incomplete extraction of the product. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for efficient extraction into the organic phase. |
| Product remains in the aqueous layer. | During the basic wash (e.g., with NaOH), the carboxylic acid product will be deprotonated and move to the aqueous layer. Ensure the aqueous layer is re-acidified to precipitate the product before final extraction. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of ortho-isomer in the final product | Non-optimal reaction conditions. | Lowering the reaction temperature and extending the reaction time has been shown to improve the regioselectivity for the para-isomer in similar reactions. |
| Ineffective purification. | The ortho and para isomers can often be separated by careful recrystallization. Toluene is a reported solvent for the crystallization of a similar product. | |
| Product "oils out" during crystallization | The melting point of the impure product is lower than the temperature of the crystallization solvent. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly. |
| High level of impurities. | Consider purifying the crude product by column chromatography before crystallization. | |
| Crystals do not form upon cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product if available. |
Data Presentation
The following table summarizes yield and isomer distribution data from a study on the Friedel-Crafts acylation of bromobenzene with succinic anhydride, a close analog of glutaric anhydride. This data illustrates the impact of reaction conditions on product distribution.
| Reaction Conditions | Acylating Agent | Yield of para-isomer | Yield of ortho-isomer | Reference |
| Elevated Temperature | Succinic Anhydride | Lower yields | ~8% (by ¹H NMR) | |
| Low Temperature, Extended Reaction Time | Succinic Anhydride | 94% (after crystallization) | Not detected |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the acylation of bromobenzene.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, add glutaric anhydride (1.0 equivalent) and bromobenzene (used as both reactant and solvent, ~6 equivalents).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (2.0 equivalents) in one portion. The mixture will likely change color.
-
Reaction: Maintain the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 96 hours. Monitor the reaction for the cessation of HCl gas evolution.
-
Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir for 1 hour.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield pure this compound as a white crystalline solid.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Friedel–Crafts reaction | 5578 Publications | 52609 Citations | Top Authors | Related Topics [scispace.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
troubleshooting Friedel-Crafts reaction for 5-(4-Bromophenyl)-5-oxopentanoic acid
Technical Support Center: Friedel-Crafts Acylation
Topic: Troubleshooting the Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Friedel-Crafts acylation of bromobenzene with glutaric anhydride. It provides solutions to common experimental challenges in a structured question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no product yield. What are the most common causes?
A1: Low or zero yield in this Friedel-Crafts acylation is a frequent issue, typically stemming from three main areas: catalyst activity, substrate reactivity, and reaction conditions.
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Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.
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Insufficient Catalyst: Friedel-Crafts acylation requires stoichiometric amounts of the catalyst, not catalytic amounts.[1][3] The ketone product forms a stable complex with AlCl₃, effectively removing it from the reaction cycle.[4] For the reaction with glutaric anhydride, which has two carbonyl groups, more than two equivalents of AlCl₃ are required for optimal results.
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Deactivated Aromatic Ring: Bromobenzene is considered a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom.[1] This deactivation makes the electrophilic aromatic substitution slower than with benzene, often requiring more forcing conditions like elevated temperatures or longer reaction times to proceed to completion.[2]
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Sub-optimal Temperature: The reaction may require heating to overcome the activation energy barrier, especially with a deactivated substrate like bromobenzene.[2] However, excessively high temperatures can lead to decomposition and side-product formation.
Q2: The reaction mixture has turned dark brown or black, resulting in a tarry, intractable material. What went wrong?
A2: The formation of dark, tarry materials is typically a sign of decomposition.[1] This can be caused by:
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Excessive Heat: Overheating the reaction mixture can cause polymerization or decomposition of the starting materials or the product. The reaction temperature should be carefully controlled and optimized.
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Reaction with Solvent: Some solvents can participate in the Friedel-Crafts reaction. For instance, while dichloromethane (DCM) is generally considered inert, more reactive solvents could lead to undesired side reactions at elevated temperatures.
Q3: How can I ensure the reaction is selective for the desired para-substituted product over the ortho-isomer?
A3: The bromine atom is an ortho, para-directing group. However, the formation of 4-bromoacetophenone is favored in the acetylation of bromobenzene.[5] This preference for the para product is largely due to steric hindrance. The bulky acylium electrophile and the catalyst complex will preferentially attack the less sterically hindered para position. To maximize para selectivity, ensure good stirring and controlled addition of reagents to maintain a homogeneous reaction mixture.
Q4: What are the most critical handling precautions when using aluminum chloride (AlCl₃)?
A4: Aluminum chloride is a highly reactive and hygroscopic solid that requires careful handling.
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Anhydrous Conditions: Always handle AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.[1][2]
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Addition: The addition of AlCl₃ to the reaction mixture, or the addition of reagents to the AlCl₃ suspension, is often exothermic. Perform additions slowly and with adequate cooling to maintain control of the reaction temperature.
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Quenching: The work-up procedure involves quenching the reaction by carefully and slowly adding the reaction mixture to ice-cold acid (e.g., dilute HCl).[5][6] This process is highly exothermic and liberates HCl gas, so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: The reaction starts but seems to stall before all the bromobenzene is consumed. What should I check?
A5: A stalling reaction often points back to the catalyst.
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Catalyst Stoichiometry: As the product forms, it complexes with the AlCl₃, sequestering the catalyst.[4] If an insufficient amount of catalyst was used initially, the reaction will stop once all the "free" catalyst has been complexed. A molar ratio of at least 2.2 equivalents of AlCl₃ relative to glutaric anhydride is recommended.
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Poor Solubility/Mixing: If the reagents are not properly dissolved or the mixture is not stirred effectively, the reaction rate can be significantly reduced. Ensure vigorous stirring throughout the reaction. If solubility is an issue, a different inert solvent, such as nitrobenzene or carbon disulfide, may be required, though these present their own handling challenges.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition | Expected Outcome / Observation | Recommendation |
| Catalyst Stoichiometry | 1.1 eq. AlCl₃ | Low conversion, reaction stalls. | The ketone and carboxylic acid products complex with AlCl₃. Use >2.0 equivalents. |
| (vs. Glutaric Anhydride) | ≥2.2 eq. AlCl₃ | Improved conversion and higher yield. | Ensure sufficient catalyst is present to drive the reaction to completion. |
| Temperature | 0-25 °C (Room Temp) | Sluggish reaction, low yield due to deactivated ring. | May be insufficient to overcome the activation energy. |
| 50-60 °C | Optimal for balancing reaction rate and minimizing side products. | Gently heat the reaction and monitor by TLC. | |
| >80 °C | Increased formation of dark, tarry byproducts. | Avoid excessive temperatures that can cause decomposition. | |
| Solvent | Dichloromethane (DCM) | Good for initial trials, but may have limited solubility. | A standard, relatively inert solvent for Friedel-Crafts reactions.[5] |
| Carbon Disulfide (CS₂) | Higher yields reported in some cases. | Highly flammable and toxic; requires specialized handling. | |
| Nitrobenzene | Effective for highly deactivated substrates. | Can be difficult to remove and is toxic. Use as a last resort.[6] | |
| Reaction Time | 1-2 hours | Incomplete reaction. | Likely insufficient time for a deactivated substrate. |
| 4-6 hours | Generally sufficient for reaching completion at optimal temperature. | Monitor progress using TLC to determine the appropriate endpoint. |
Experimental Protocols
Synthesis of this compound
This protocol is an adapted procedure based on standard Friedel-Crafts acylations of halogenated benzenes.[5][7]
Materials:
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Bromobenzene (1.0 eq.)
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Glutaric Anhydride (1.0 eq.)
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Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq.)
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Anhydrous Dichloromethane (DCM)
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Crushed Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.
-
Reagent Addition: Charge the flask with anhydrous AlCl₃ (2.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Add a solution of glutaric anhydride (1.0 eq.) in anhydrous DCM to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
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Following this, add bromobenzene (1.0 eq.) dropwise via the addition funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
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Slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture. Caution: This is a highly exothermic process that releases HCl gas. Perform in a fume hood.
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Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Visualizations
Caption: Troubleshooting workflow for a low-yielding Friedel-Crafts acylation reaction.
Caption: Reaction mechanism for the Friedel-Crafts synthesis of the target compound.
References
Technical Support Center: Optimizing Reaction Temperature for 5-(4-Bromophenyl)-5-oxopentanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Friedel-Crafts acylation reaction.
Materials:
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Bromobenzene
-
Glutaric anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) or another suitable inert solvent
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Concentrated hydrochloric acid (HCl)
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Ice
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Water
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and the inert solvent (e.g., dichloromethane).
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Reagent Addition: Cool the mixture in an ice-water bath. A solution of bromobenzene (1 equivalent) and glutaric anhydride (1 to 1.2 equivalents) in the same inert solvent is added dropwise from the dropping funnel. Maintain the temperature of the reaction mixture between 0°C and 10°C during the addition.
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Reaction: After the addition is complete, the reaction mixture can be stirred at a controlled temperature. The optimal temperature should be determined empirically, but a starting point is to stir at room temperature or slightly elevated temperatures (e.g., 40-50°C).
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Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent (e.g., dichloromethane).
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Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to remove any unreacted glutaric acid, and finally with brine.
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Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.
Data Presentation: Temperature Effects on Yield and Purity
While specific experimental data for this exact reaction is limited in the public domain, the following table provides an expected trend based on general principles of Friedel-Crafts acylation and data from analogous reactions.
| Reaction Temperature (°C) | Expected Yield (%) | Key Observations and Potential Issues |
| 0 - 10 | Low to Moderate | Reaction may be slow, requiring longer reaction times. Purity is generally high with minimal side products. |
| 20 - 30 (Room Temp) | Moderate to High | Good balance between reaction rate and selectivity. A good starting point for optimization. |
| 40 - 60 | High | Increased reaction rate. Potential for increased formation of the ortho-isomer and other side products.[1] |
| > 60 | Moderate to High | Risk of significant side product formation, including di-acylation and decomposition of reactants or products.[1] Darkening of the reaction mixture may be observed. |
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. How can I improve it by adjusting the temperature?
A1: A low yield could be due to an incomplete reaction. If you are running the reaction at a low temperature (e.g., 0-10°C), the reaction rate might be too slow. Consider gradually increasing the temperature to room temperature (20-30°C) or slightly higher (40-50°C) to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at the chosen temperature. One study on a similar Friedel-Crafts acylation showed a significant increase in reactivity when the temperature was raised to 83°C.
Q2: I am observing significant amounts of impurities in my final product. Could the reaction temperature be the cause?
A2: Yes, high reaction temperatures can lead to the formation of side products. In the Friedel-Crafts acylation of bromobenzene, the primary side product is the ortho-isomer (2-(4-Bromobenzoyl)pentanoic acid). While the bromo group primarily directs to the para position, higher temperatures can decrease the selectivity and increase the formation of the ortho-isomer.[2] Additionally, at elevated temperatures, other side reactions like di-acylation (acylation of the product) or decomposition of the starting materials or product can occur. If you are observing significant impurities, try lowering the reaction temperature.
Q3: What is the ideal starting temperature for this reaction?
A3: A good starting point for the addition of the reactants is a cooled temperature, typically between 0°C and 15°C, to control the initial exothermic reaction between the Lewis acid and the acylating agent. After the initial addition, the reaction can be allowed to proceed at room temperature or be gently heated. For a similar reaction involving fluorobenzene and glutaric anhydride, a temperature of 10-15°C was found to be effective.
Q4: My reaction mixture turned very dark. Is this normal?
A4: While a color change to a deep red or brown is often observed during Friedel-Crafts acylations, an excessively dark or black mixture, especially at higher temperatures, could indicate decomposition or charring.[2] This can lead to lower yields and more impurities. If this occurs, consider running the reaction at a lower temperature.
Q5: How does temperature affect the choice of solvent?
A5: The reaction temperature should not exceed the boiling point of the solvent. For instance, if using dichloromethane (boiling point ~40°C), the reaction should be conducted at or below this temperature. For higher temperatures, a higher-boiling solvent like 1,2-dichloroethane (boiling point ~83°C) or nitrobenzene could be used, but keep in mind that the solvent can also influence the reaction's outcome.
Visualizations
Signaling Pathway: Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Experimental Workflow: Temperature Optimization
Caption: A systematic workflow for optimizing the reaction temperature.
Logical Relationship: Temperature vs. Reaction Outcome
Caption: The influence of reaction temperature on key experimental outcomes.
References
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid, with a specific focus on catalyst selection. The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. This reaction is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring.
Q2: Which catalysts are typically used for this Friedel-Crafts acylation?
Strong Lewis acids are the catalysts of choice for this reaction. Aluminum chloride (AlCl₃) is the most common and effective catalyst.[1] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they may be less reactive.[2] In some cases, for activated aromatic rings, milder Lewis acids or even Brønsted acids can be employed, but bromobenzene's deactivated ring generally requires a strong Lewis acid like AlCl₃.[3]
Q3: Why is a stoichiometric amount of AlCl₃ often required instead of a catalytic amount?
In Friedel-Crafts acylation, the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[3][4] This complexation effectively removes the catalyst from the reaction cycle, meaning that at least one equivalent of the catalyst is consumed per equivalent of product formed. Therefore, a stoichiometric amount or even a slight excess of AlCl₃ is necessary to drive the reaction to completion.[3]
Q4: What are the key safety precautions when working with AlCl₃?
Aluminum chloride is highly sensitive to moisture and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[4] Therefore, all experiments must be conducted under strictly anhydrous conditions, using dry glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Q5: Can I use other halogenated benzenes for this reaction?
While other halobenzenes can be used, their reactivity in Friedel-Crafts acylation decreases down the group (F > Cl > Br > I). Bromobenzene is a common substrate, but fluorobenzene is more reactive.[2] Chlorobenzene can also be used.[5] However, iodobenzene is generally too unreactive. The halogen's electron-withdrawing inductive effect deactivates the ring, making the reaction more challenging than with benzene itself.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The AlCl₃ may have been deactivated by moisture from the air, solvent, or glassware.[4] | 1a. Ensure all glassware is oven-dried before use.1b. Use a freshly opened container of anhydrous AlCl₃.1c. Use anhydrous solvents. |
| 2. Insufficient Catalyst: As the product forms a complex with AlCl₃, a stoichiometric amount is required.[4][6] | 2. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. Consider a slight excess (e.g., 1.2-1.5 equivalents). | |
| 3. Deactivated Aromatic Ring: Bromobenzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of bromine.[4][7] | 3a. Ensure the reaction temperature is sufficient to overcome the activation energy. Gentle heating may be required.3b. Allow for a longer reaction time. Monitor progress using Thin Layer Chromatography (TLC). | |
| 4. Poor Quality Reagents: Impurities in bromobenzene or glutaric anhydride can inhibit the reaction. | 4. Purify starting materials if necessary (e.g., distillation of bromobenzene). | |
| Formation of Multiple Products/Isomers | 1. Isomer Formation: Friedel-Crafts acylation of bromobenzene can potentially yield ortho- and para-substituted products. | 1. The para-isomer is generally favored due to steric hindrance from the bulky bromine atom at the ortho position.[1] Purification by recrystallization or column chromatography is usually effective in isolating the desired para-product. |
| 2. Side Reactions: At excessively high temperatures, side reactions and decomposition can occur.[4] | 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase if the reaction is not proceeding. | |
| Difficulty in Product Isolation | 1. Incomplete Quenching: The AlCl₃-product complex needs to be hydrolyzed to liberate the ketone product. | 1. Quench the reaction by carefully and slowly adding it to a mixture of ice and concentrated HCl. This will break up the complex and dissolve the aluminum salts. |
| 2. Emulsion during Extraction: The presence of aluminum salts can sometimes lead to emulsions during the workup with an organic solvent. | 2. Add more water or a saturated brine solution to help break the emulsion. If necessary, filter the mixture through a pad of celite. |
Catalyst Performance Data
The selection of a catalyst and reaction conditions significantly impacts the outcome of the Friedel-Crafts acylation. While specific data for the synthesis of this compound is not always published in a comparative format, the following table summarizes typical conditions and expected outcomes based on related reactions.
| Catalyst | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| AlCl₃ | 1.1 - 2.5 | Dichloromethane, Carbon disulfide, or Bromobenzene (as solvent) | 0 - 60 | 60 - 85 | Most common and effective catalyst. Requires strictly anhydrous conditions.[1][2][4] |
| FeCl₃ | 1.1 - 2.0 | Nitrobenzene | 25 - 80 | 40 - 70 | Less reactive than AlCl₃, may require higher temperatures or more activated substrates. |
| ZnCl₂ | Catalytic to Stoichiometric | Dichloromethane | 25 - Reflux | Lower | Generally a milder and less effective Lewis acid for deactivated rings like bromobenzene.[2] |
| Hf(OTf)₄ / TfOH | Catalytic | - | - | Good | A combination of hafnium(IV) triflate and trifluoromethanesulfonic acid has been shown to be effective for unactivated benzenes.[5] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Friedel-Crafts acylation of bromobenzene with glutaric anhydride using aluminum chloride as the catalyst.
Materials:
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Bromobenzene
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Glutaric anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
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Concentrated hydrochloric acid (HCl)
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Ice
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to vent HCl gas).
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Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Cool the flask in an ice bath.
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Add anhydrous solvent (e.g., DCM) to the flask, followed by the slow addition of bromobenzene (1.0 equivalent).
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Dissolve glutaric anhydride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
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Reaction: Add the glutaric anhydride solution dropwise to the stirred mixture in the flask over 30-60 minutes, maintaining the temperature at 0-5 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to initiate or complete the reaction. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the flask back down in an ice bath.
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Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.
Visualizations
Caption: Catalyst selection workflow for the synthesis of this compound.
Caption: Generalized mechanism of Friedel-Crafts acylation.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Purification of 5-(4-Bromophenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 5-(4-Bromophenyl)-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities often stem from the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. These can include:
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Isomeric Products: 2-(4-Bromobenzoyl)benzoic acid and other positional isomers may form, though the para-substituted product is typically major.
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Unreacted Starting Materials: Residual bromobenzene and glutaric anhydride.
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Polysubstituted Products: Diacylated bromobenzene species are possible, though less common as the acyl group is deactivating.[1]
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Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃) can complex with the product.[1]
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Solvent Residues: Solvents used in the reaction or workup.
Q2: My purified product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of residual catalyst complexes or oxidizable organic impurities. To address this, consider the following:
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Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
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Thorough Washing: Ensure the crude product is thoroughly washed to remove any remaining Lewis acid catalyst before recrystallization.
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Oxidative Treatment: In some cases for persistent color in carboxylic acids, a mild oxidative treatment with an agent like hydrogen peroxide can decolorize certain impurities, followed by re-purification.[2]
Q3: I am losing a significant amount of product during the purification process. How can I improve my yield?
A3: Product loss can occur at several stages. To improve your yield:
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Optimize Recrystallization: Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point and cooled slowly to maximize crystal formation.
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Acid-Base Extraction pH: When performing an acid-base extraction, ensure the pH is carefully controlled. To extract the carboxylic acid into the aqueous layer as its salt, the pH should be at least 2 units above its pKa. To recover the acid into an organic layer, the pH should be at least 2 units below its pKa.[2][3]
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Washing Steps: When washing crystals after filtration, use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high. To resolve this:
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Add More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.
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Change Solvent System: Use a solvent with a lower boiling point or a mixed solvent system. For example, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water) at an elevated temperature until turbidity appears can induce crystallization upon cooling.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Purity After Recrystallization | Incorrect solvent choice; Impurities have similar solubility to the product. | 1. Perform a solvent screen to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at low temperatures. 2. Consider a two-solvent recrystallization. 3. Perform an acid-base extraction prior to recrystallization to remove neutral and basic impurities. |
| Broad Melting Point Range | Presence of impurities. | 1. Repeat the recrystallization process. 2. Analyze the sample by HPLC to identify the number of impurities and inform further purification strategy. |
| Product Insoluble in Common Recrystallization Solvents | The compound may be highly crystalline. | 1. Try higher boiling point solvents like toluene or acetic acid. 2. Use a larger volume of solvent. 3. Consider purification via column chromatography if recrystallization is not feasible. |
| HPLC Analysis Shows Multiple Peaks | Incomplete reaction or side reactions. | 1. Optimize the synthesis reaction conditions to minimize side product formation. 2. Employ a multi-step purification approach, such as acid-base extraction followed by recrystallization. For very similar impurities, preparative chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities from the acidic product.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
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Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
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Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~2), causing the purified carboxylic acid to precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This is a standard method for purifying solid organic compounds.
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Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol/water or toluene are often good starting points for aromatic carboxylic acids.[3][4]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Purity Assessment Before and After Purification
| Parameter | Crude Product | After Acid-Base Extraction | After Recrystallization (Ethanol/Water) | Literature Value |
| Appearance | Yellowish-brown solid | Off-white solid | White crystalline solid | White solid |
| Melting Point (°C) | 145-152 | 153-156 | 156-158 | ~157-159 |
| HPLC Purity (%) | ~85% | ~95% | >99% | >99% |
Note: The values presented are typical and may vary depending on the initial purity of the crude product.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for troubleshooting when a compound "oils out".
References
stability issues of 5-(4-Bromophenyl)-5-oxopentanoic acid under reaction conditions
Welcome to the technical support center for 5-(4-Bromophenyl)-5-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is a robust molecule under standard conditions. However, its stability can be compromised under specific experimental settings. The primary concerns are:
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Intramolecular Cyclization: Under certain conditions (e.g., heat, acidic, or basic catalysis), the molecule can undergo intramolecular cyclization to form a γ-lactone.
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Oxidative Cleavage: In the presence of strong oxidizing agents, particularly under acidic conditions, the molecule can be susceptible to oxidative cleavage at the keto-enol tautomeric position.
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General Decomposition: Like many organic compounds, prolonged exposure to high temperatures or harsh acidic or basic conditions can lead to gradual decomposition. The product is also known to be subject to degradation with age.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid prolonged exposure to light and moisture.
Q3: Is this compound prone to decarboxylation?
A3: this compound is a γ-keto acid. Unlike β-keto acids, which readily decarboxylate upon heating, γ-keto acids are generally stable towards decarboxylation under typical reaction conditions. Significant energy input would be required for this transformation to occur.
Q4: What analytical methods are recommended for assessing the purity and detecting degradation of this compound?
A4: The purity of this compound and the presence of any degradation products can be effectively monitored using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique for assessing purity and quantifying impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to identify degradation products by observing the appearance of new signals or changes in the spectral pattern of the starting material.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and any potential byproducts, aiding in their identification.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low yield or unexpected side products in a reaction.
| Potential Cause | Troubleshooting Step |
| Intramolecular Cyclization: The reaction conditions (e.g., elevated temperature, presence of acid or base) may be promoting the formation of the corresponding γ-lactone. | 1. Analyze the reaction mixture: Use HPLC or TLC to check for a new, less polar spot corresponding to the lactone. Confirm its identity using NMR or MS. 2. Modify reaction conditions: If lactone formation is confirmed, consider running the reaction at a lower temperature. If an acid or base is used, screen for milder alternatives or use a stoichiometric amount instead of a catalytic amount. |
| Oxidative Cleavage: If the reaction involves an oxidizing agent, the starting material may be undergoing cleavage. | 1. Identify potential cleavage products: Based on the reaction, anticipate the possible smaller molecules that could be formed. 2. Analyze the crude product: Use GC-MS or LC-MS to look for the mass of the expected cleavage products. 3. Choose a milder oxidant: If oxidative cleavage is a significant issue, explore alternative, less harsh oxidizing agents. |
| General Degradation: The compound may be degrading due to harsh reaction conditions over a prolonged period. | 1. Monitor the reaction progress: Take aliquots at different time points to determine if the starting material is degrading over time. 2. Shorten the reaction time: If the desired product forms relatively quickly, consider stopping the reaction earlier to minimize degradation. 3. Lower the reaction temperature: If possible, perform the reaction at a lower temperature. |
Issue 2: Inconsistent reaction outcomes.
| Potential Cause | Troubleshooting Step |
| Purity of Starting Material: The this compound may have degraded during storage. | 1. Check the purity: Before use, verify the purity of the starting material using HPLC or NMR. 2. Purify if necessary: If impurities are detected, consider recrystallization or another suitable purification method. |
| Variability in Reaction Setup: Minor differences in reaction setup (e.g., moisture, atmosphere) could be affecting the stability. | 1. Ensure anhydrous conditions: If the reaction is sensitive to water, use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Standardize the procedure: Carefully document and control all reaction parameters, including addition rates, stirring speed, and temperature. |
Potential Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid. The primary focus is on preventing di-acylation and other side reactions during the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Frequently Asked Questions (FAQs)
Q1: Is di-acylation a significant side reaction in the synthesis of this compound?
A1: Generally, di-acylation is not a major concern in Friedel-Crafts acylation reactions. The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further electrophilic substitution.[1] Therefore, the formation of a di-acylated product is kinetically disfavored.
Q2: What is the primary role of the Lewis acid catalyst in this reaction?
A2: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for activating the glutaric anhydride. It coordinates with a carbonyl oxygen of the anhydride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich bromobenzene ring to form the desired product.
Q3: Why is a stoichiometric amount of aluminum chloride often required?
A3: The ketone group in the product can form a stable complex with the aluminum chloride. This complexation effectively removes the catalyst from the reaction mixture. Consequently, at least a stoichiometric amount of the Lewis acid is necessary to ensure the reaction proceeds to completion. The reaction is completed by an aqueous workup which hydrolyzes this complex.
Q4: What are the most likely impurities in the final product?
A4: Potential impurities include unreacted starting materials (bromobenzene and glutaric acid), the ortho-acylated isomer (3-(4-bromobenzoyl)propanoic acid), and potentially debrominated products if the reaction temperature is too high. A recent study has shown that acylation of bromophenyl systems at elevated temperatures can lead to problematic debromination.
Q5: How can I effectively purify the final product?
A5: The crude product, which often precipitates upon aqueous workup, can be purified by recrystallization. A common method involves dissolving the crude solid in a suitable hot solvent, such as toluene or an ethanol-water mixture, followed by slow cooling to induce crystallization. Washing the filtered crystals with a cold, non-polar solvent like hexane can help remove residual impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated bromobenzene (if impurities are present). 4. Low reaction temperature. | 1. Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are thoroughly dried. 2. Use at least 2 equivalents of AlCl₃ relative to glutaric anhydride. 3. Ensure the purity of bromobenzene. 4. While initial cooling is necessary for controlled addition, allow the reaction to warm to room temperature and stir for an extended period. |
| Formation of an Insoluble Mass | The complex of aluminum chloride and glutaric anhydride may not be fully soluble in the reaction medium, especially at low temperatures. | 1. Ensure efficient mechanical stirring to maintain a homogenous suspension. 2. Consider a co-solvent like dichloromethane, though using an excess of bromobenzene as the solvent is common. |
| Product is an Oil or Gummy Solid | 1. Presence of significant impurities. 2. Incomplete hydrolysis of the aluminum chloride complex. | 1. Proceed with a thorough purification by recrystallization. It may be necessary to first wash the crude material with water and a non-polar solvent. 2. During workup, ensure vigorous stirring with dilute hydrochloric acid for a sufficient time to break up the complex. |
| Significant Amount of ortho-Isomer | While the para-product is sterically and electronically favored, some ortho-acylation can occur. | 1. Maintain a low reaction temperature during the initial addition of the catalyst to improve regioselectivity. 2. Purification by recrystallization is often effective in separating the para- and ortho-isomers due to differences in their crystal lattice energies and solubility. |
Reaction Pathway and Side Reactions
References
Technical Support Center: 5-(4-Bromophenyl)-5-oxopentanoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of reactions yielding 5-(4-Bromophenyl)-5-oxopentanoic acid, a common intermediate in pharmaceutical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous extraction | - Incomplete quenching of the Lewis acid (e.g., AlCl₃), leading to the formation of aluminum hydroxides.[1] - High concentration of the product at the interface. | - Ensure complete quenching by pouring the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl.[2][3] - Add a saturated NaCl solution (brine) to increase the polarity of the aqueous phase and help break the emulsion.[1] - If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Low yield of isolated product | - Incomplete reaction. - Product loss during extraction due to its partial solubility in the aqueous layer. - Inefficient precipitation or crystallization. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC).[2] - Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer.[4] - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction to protonate the carboxylic acid, minimizing its solubility in water.[4] - For crystallization, allow the solution to cool slowly to promote the formation of larger, purer crystals.[4][5] |
| Product is an oil or fails to crystallize | - Presence of impurities that inhibit crystallization. - Residual solvent. - The product may have a low melting point. | - Purify the crude product using column chromatography on silica gel before attempting crystallization. - Ensure all solvent is removed under reduced pressure using a rotary evaporator.[3] - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - If the product is indeed an oil at room temperature, verify its purity via NMR or other spectroscopic methods. |
| Off-white or colored product after purification | - Presence of colored impurities from the reaction. - Decomposition of the product. | - Recrystallize the product from a suitable solvent system. Common solvents for carboxylic acids include ethanol/water or heptane.[4][6] - Treat a solution of the product in an organic solvent with activated charcoal to remove colored impurities, followed by filtration and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][7]
Q2: How do I properly quench a Friedel-Crafts acylation reaction?
A2: The reaction should be quenched by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][3] This procedure hydrolyzes the aluminum chloride complex and helps to separate the organic and aqueous layers.
Q3: What is the purpose of the acidic and basic washes during the work-up?
A3: An acidic wash (e.g., with 1 M HCl) is used to remove any unreacted basic compounds and to ensure the carboxylic acid product is fully protonated.[4] A basic wash (e.g., with saturated sodium bicarbonate solution) is used to extract the acidic product from the organic layer into the aqueous layer, leaving non-acidic impurities behind.[2] The product is then re-precipitated by acidifying the aqueous layer.
Q4: What are the best solvents for recrystallizing this compound?
A4: While the optimal solvent must be determined experimentally, good starting points for recrystallizing carboxylic acids include mixed solvent systems like ethanol/water or single solvents like heptane.[4][6] The ideal solvent will dissolve the compound when hot but not at room temperature.[5][8]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[9] The melting point of the solid product can also be a good indicator of purity.
Experimental Protocols
Detailed Work-up Procedure for Friedel-Crafts Acylation
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of 25 g of crushed ice and 15 mL of concentrated HCl.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with 20 mL portions of dichloromethane or another suitable organic solvent.[2][4]
-
Washing: Combine the organic extracts and wash them with two portions of saturated sodium bicarbonate solution.[2] Note: The product will move into the aqueous layer. Separate and save the aqueous basic extracts.
-
Acidification and Isolation: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of this compound should form.[4]
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Dry the solid under vacuum to a constant weight.
Recrystallization Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., heptane or an ethanol/water mixture).[4][8]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.[5]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4][5]
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. youtube.com [youtube.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(4-Bromophenyl)-5-oxopentanoic Acid and its Fluoro Analog
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can profoundly impact the efficiency and outcome of a synthetic pathway. This guide provides an objective comparison of the chemical reactivity of 5-(4-Bromophenyl)-5-oxopentanoic acid and its fluoro analog, 5-(4-Fluorophenyl)-5-oxopentanoic acid. The analysis is supported by established chemical principles and experimental data from analogous compounds to inform the rational selection of these building blocks in organic synthesis and medicinal chemistry.
Fundamental Principles of Reactivity
The primary difference in reactivity between the two subject compounds stems from the nature of the carbon-halogen bond on the phenyl ring. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-fluorine (C-F) bond. This fundamental disparity dictates their behavior in two major classes of aromatic substitution reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the aryl halide to a palladium(0) catalyst. The weaker C-Br bond undergoes this step more readily than the robust C-F bond. Consequently, aryl bromides are generally more reactive than aryl fluorides in these transformations. The established reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, for SNAr reactions, the reactivity trend is often reversed (F > Cl > Br > I). This is because the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the negative charge in the Meisenheimer intermediate, thus accelerating the reaction.
Comparative Experimental Data
Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions. Given the general reactivity trend (Br > Cl > F), data for 4-chloroacetophenone is included as a proxy to illustrate the lower reactivity compared to the bromo analog. It is expected that the fluoro analog would be even less reactive under similar conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Haloacetophenones with Phenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 0.5 | KOH | Water | 100 | 1 | 94[1] |
| 4-Chloroacetophenone | 0.5 | Cs₂CO₃ | Water | 100 | 6 | 88[1] |
Table 2: Buchwald-Hartwig Amination of 4-Halo-13α-estrone Analogs with Aniline
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp. (°C) | Time | Yield (%) |
| 2-Bromo-13α-estrone | 10 | X-Phos (10) | KOt-Bu | 100 | 10 min (MW) | High (not specified)[2] |
| 4-Bromo-13α-estrone | 10 | X-Phos (10) | KOt-Bu | 100 | 10 min (MW) | High (not specified)[2] |
Note: The data for the Buchwald-Hartwig amination is from a study on estrone derivatives, which demonstrates the high efficiency of coupling with aryl bromides. Direct comparative data with the fluoro analog was not provided in the cited literature, but the bromo analogs consistently show high reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for analogous 4-bromoacetophenone.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.[1][3]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Potassium hydroxide (KOH, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.6 mmol)
-
Water (3 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add water (3 mL) to the flask.
-
Add the palladium(II) acetate catalyst (0.5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general representation of a Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and X-Phos (4 mol%).
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the remaining toluene (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling reactions.
Summary and Conclusion
The choice between this compound and its fluoro analog is highly dependent on the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this compound is the more reactive and generally preferred substrate. Its weaker C-Br bond facilitates the crucial oxidative addition step, often leading to higher yields and faster reaction times under milder conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions, 5-(4-Fluorophenyl)-5-oxopentanoic acid is expected to be significantly more reactive. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack and stabilizes the reaction intermediate.
In the context of drug development, the presence of a fluorine atom can offer metabolic stability and altered pharmacokinetic properties. Therefore, if a synthetic route involves a late-stage SNAr reaction, the fluoro analog would be advantageous. Conversely, if the halogen is intended as a handle for early-stage carbon-carbon or carbon-nitrogen bond formation via cross-coupling, the bromo derivative provides a more reliable and efficient pathway. This guide provides the foundational principles and practical considerations to aid researchers in making an informed decision based on their specific synthetic goals.
References
A Comparative Spectroscopic Analysis of 5-(4-Bromophenyl)-5-oxopentanoic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key spectroscopic data for 5-(4-Bromophenyl)-5-oxopentanoic acid and its derivative, methyl 5-(4-bromophenyl)-5-oxopentanoate. The information presented is essential for the characterization and differentiation of these two compounds in research and development settings. While experimental data for these specific molecules is not publicly available, this guide utilizes established spectroscopic principles and data from analogous structures to predict and compare their spectral characteristics.
Structural and Spectroscopic Overview
This compound is a carboxylic acid containing a bromophenyl ketone moiety. Its methyl ester, methyl 5-(4-bromophenyl)-5-oxopentanoate, differs by the conversion of the carboxylic acid group to a methyl ester. This seemingly minor structural change leads to distinct and identifiable differences in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation: A Comparative Summary
The following tables summarize the predicted quantitative spectroscopic data for a direct comparison of the two compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | This compound (Predicted δ, ppm) | Methyl 5-(4-bromophenyl)-5-oxopentanoate (Predicted δ, ppm) | Key Difference |
| H (Carboxylic Acid) | ~10.0 - 12.0 (s, 1H) | - | Disappearance of the broad singlet from the acidic proton. |
| H (Aromatic) | ~7.8 - 8.0 (d, 2H), ~7.6 - 7.7 (d, 2H) | ~7.8 - 8.0 (d, 2H), ~7.6 - 7.7 (d, 2H) | Minimal change expected in the aromatic region. |
| H (α to Ketone C=O) | ~3.0 - 3.2 (t, 2H) | ~3.0 - 3.2 (t, 2H) | Minimal change expected. |
| H (α to Acid/Ester C=O) | ~2.4 - 2.6 (t, 2H) | ~2.4 - 2.6 (t, 2H) | Minimal change expected. |
| H (β to both C=O) | ~2.0 - 2.2 (quintet, 2H) | ~2.0 - 2.2 (quintet, 2H) | Minimal change expected. |
| H (Methyl Ester) | - | ~3.7 (s, 3H) | Appearance of a sharp singlet for the methyl ester protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Assignment | This compound (Predicted δ, ppm) | Methyl 5-(4-bromophenyl)-5-oxopentanoate (Predicted δ, ppm) | Key Difference |
| C (Ketone C=O) | ~198 - 202 | ~198 - 202 | Minimal change expected. |
| C (Acid C=O) | ~178 - 182 | - | Disappearance of the carboxylic acid carbonyl carbon signal. |
| C (Ester C=O) | - | ~173 - 175 | Appearance of the ester carbonyl carbon signal at a slightly upfield position compared to the acid. |
| C (Aromatic, C-Br) | ~128 - 130 | ~128 - 130 | Minimal change expected. |
| C (Aromatic, C-H) | ~129 - 132 | ~129 - 132 | Minimal change expected. |
| C (Aromatic, C-C=O) | ~135 - 138 | ~135 - 138 | Minimal change expected. |
| C (α to Ketone C=O) | ~35 - 38 | ~35 - 38 | Minimal change expected. |
| C (α to Acid/Ester C=O) | ~33 - 36 | ~33 - 36 | Minimal change expected. |
| C (β to both C=O) | ~20 - 23 | ~20 - 23 | Minimal change expected. |
| C (Methyl Ester) | - | ~52 | Appearance of the methyl ester carbon signal. |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group Vibration | This compound (Predicted cm⁻¹) | Methyl 5-(4-bromophenyl)-5-oxopentanoate (Predicted cm⁻¹) | Key Difference |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | - | Disappearance of the very broad O-H stretching band. |
| C=O Stretch (Ketone) | ~1685 | ~1685 | Minimal change expected. |
| C=O Stretch (Carboxylic Acid) | ~1710 | - | Disappearance of the carboxylic acid C=O stretch. |
| C=O Stretch (Ester) | - | ~1735 | Appearance of a strong ester C=O stretching band. |
| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 | - | Disappearance of the carboxylic acid C-O stretch. |
| C-O Stretch (Ester) | - | ~1300 - 1150 | Appearance of the characteristic ester C-O stretching bands. |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Ion | This compound (Predicted m/z) | Methyl 5-(4-bromophenyl)-5-oxopentanoate (Predicted m/z) | Key Difference |
| Molecular Ion [M]⁺ | 270/272 (isotope pattern for Br) | 284/286 (isotope pattern for Br) | Molecular ion peak shifted by +14 Da. |
| [M-OH]⁺ | 253/255 | - | Loss of hydroxyl radical from the acid. |
| [M-OCH₃]⁺ | - | 253/255 | Loss of methoxy radical from the ester. |
| [Br-Ph-CO]⁺ | 183/185 | 183/185 | Common fragment for both compounds. |
| McLafferty Rearrangement | Possible, leading to various fragments. | Possible, leading to various fragments. | Fragmentation pattern will differ based on the functional group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
The relaxation delay should be set to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
The relaxation delay should be set to 2-5 seconds to ensure quantitative data for all carbon types.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The electron energy is typically set to 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.
Mandatory Visualization
The following diagrams illustrate the structural relationship between the two compounds and the logical workflow for their spectroscopic comparison.
Caption: Structural conversion from the acid to its methyl ester.
Caption: Workflow for the comparative spectroscopic analysis.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-(4-Bromophenyl)-5-oxopentanoic Acid Derivatives
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of various derivatives based on the 5-(4-Bromophenyl)-5-oxopentanoic acid scaffold. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key experimental findings, presents quantitative data in accessible formats, and details the underlying experimental protocols and signaling pathways. The insights provided aim to catalyze further research and development of novel therapeutic agents.
Derivatives of this compound have emerged as a promising class of compounds with diverse biological activities, notably in the realms of antibacterial and anticancer research. This guide will delve into the specific activities of key derivatives, offering a comparative analysis of their efficacy.
Antibacterial Activity of Rhodanine Derivatives
A notable derivative, (S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, has demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) of this and related compounds against various Gram-positive bacterial strains are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Rhodanine Derivatives Against Gram-Positive Bacteria
| Compound | S. aureus (MRSA) CCARM 3167 (MIC, µg/mL) | S. aureus (MRSA) CCARM 3506 (MIC, µg/mL) | S. aureus (QRSA) CCARM 3505 (MIC, µg/mL) | S. aureus (QRSA) CCARM 3518 (MIC, µg/mL) |
| 4f ((S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid) | 2 | 2 | 2 | 2 |
| 4c | 2 | 2 | 2 | 2 |
| 4d | 2 | 2 | 2 | 2 |
| 4e | 2 | 2 | 2 | 2 |
| Norfloxacin | 8 | 4 | >64 | >64 |
| Oxacillin | >64 | >64 | >64 | >64 |
| Gatifloxacin | 1 | 1 | 2 | 2 |
| Moxifloxacin | 1 | 1 | 1 | 1 |
Data sourced from a study on the synthesis and antibacterial evaluation of novel rhodanine derivatives.
The data indicates that compound 4f and its analogs (4c, 4d, 4e ) exhibit potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values comparable or superior to existing antibiotics like Norfloxacin.
Anticancer Activity of Bromophenyl-Containing Compounds
Derivatives incorporating the bromophenyl moiety have also been investigated for their anticancer potential. The following tables summarize the growth inhibition and IC50 values of selected compounds against various human cancer cell lines.
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound | Cancer Cell Line | Growth Percent (%) | Percent Growth Inhibition (%) |
| 4e | CNS Cancer (SNB-75) | - | 41.25 |
| 4i | CNS Cancer (SNB-75) | - | 38.94 |
| 4i | Renal Cancer (UO-31) | - | 30.14 |
| 4i | Leukemia (CCRF-CEM) | - | 26.92 |
| 4i | Non-Small Cell Lung Cancer (EKVX) | - | 26.61 |
| 4i | Ovarian Cancer (OVCAR-5) | - | 23.12 |
Data represents single-dose (10⁻⁵ M) screening results.
These triazole derivatives, particularly compounds 4e and 4i , show notable inhibitory activity against central nervous system cancer cell lines.
RhoA Inhibitory Activity
In the context of cancer cell signaling, 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid has been identified as an inhibitor of RhoA, a key protein involved in cell migration and proliferation. While specific quantitative data from the initial searches is limited, its identification as a RhoA inhibitor points to a distinct mechanism of action worthy of further investigation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The antibacterial activity of the rhodanine derivatives was determined using the broth microdilution method.[1][2]
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Bacterial Strains: Clinically isolated strains of methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] This suspension is then further diluted.
-
Assay Procedure:
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The cytotoxic effects of the bromophenyl derivatives on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Apoptosis Signaling Pathway
The anticancer activity of many bromophenyl derivatives is attributed to the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
RhoA Signaling Pathway
The RhoA signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell shape, motility, and proliferation.[7][8] Its inhibition can prevent cancer cell migration and invasion.
Caption: The RhoA signaling pathway and the inhibitory point of the specified derivative.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The rhodanine derivatives show significant promise as antibacterial agents against resistant bacterial strains. Concurrently, other structural modifications have yielded compounds with potent anticancer activity, likely through the induction of apoptosis and inhibition of key signaling pathways such as RhoA. This comparative guide highlights the potential of this chemical class and provides a foundation for future drug discovery and development efforts. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. The role of the RhoA/Rho kinase pathway in angiogenesis and its potential value in prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid: A Comparative Guide to Synthesis and Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of novel compounds are paramount. This guide provides a comparative analysis of the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid, a potentially valuable building block in medicinal chemistry. We detail the widely employed Friedel-Crafts acylation method and present a viable alternative, supported by comprehensive experimental protocols and validation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The structural integrity and purity of a synthesized compound are the bedrock of reliable downstream applications. In this context, spectroscopic techniques like NMR and MS are indispensable tools for verification. This guide will walk through the synthesis of this compound and the subsequent confirmation of its structure using these analytical methods.
Synthesis of this compound
Two primary synthetic routes are considered for the preparation of this compound: the classical Friedel-Crafts acylation and an alternative approach utilizing a Grignard reagent.
Method 1: Friedel-Crafts Acylation
This well-established method involves the electrophilic aromatic substitution of bromobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion from glutaric anhydride and AlCl₃, which then attacks the electron-rich bromobenzene ring, primarily at the para position due to the directing effect of the bromine atom.
Experimental Protocol:
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Reagent Addition: Cool the suspension in an ice bath. A solution of glutaric anhydride (1.0 equivalent) in the chosen solvent is added dropwise through the dropping funnel.
-
Aromatic Substrate Addition: Following the addition of the anhydride, bromobenzene (1.0 equivalent) is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Alternative Method: Grignard Reaction
An alternative approach involves the reaction of a Grignard reagent derived from 4-bromobenzonitrile with a derivative of glutaric acid. This method offers a different strategic approach to the target molecule.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 equivalents) are stirred with a small crystal of iodine in anhydrous diethyl ether. A solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Glutaric Acid Derivative: In a separate flask, glutaric anhydride (1.0 equivalent) is dissolved in an anhydrous solvent like THF. This solution is then added slowly to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
Reaction Progression and Quenching: The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is acidified with dilute hydrochloric acid and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Reagents | Bromobenzene, Glutaric anhydride, AlCl₃ | 4-Bromobenzonitrile, Magnesium, Glutaric anhydride |
| Catalyst | Stoichiometric Lewis acid (AlCl₃) | None (Grignard reagent is the reactant) |
| Reaction Conditions | Anhydrous, often requires heating | Anhydrous, requires inert atmosphere |
| Work-up | Aqueous acidic work-up to decompose AlCl₃ complex | Aqueous quench and acidic work-up |
| Advantages | Well-established, uses readily available starting materials. | Avoids the use of a strong Lewis acid in stoichiometric amounts. |
| Disadvantages | Requires stoichiometric amounts of AlCl₃ which can be difficult to handle and generates significant waste. The catalyst is moisture-sensitive. | The Grignard reagent is highly reactive and moisture-sensitive, requiring strict anhydrous and inert conditions. |
| Typical Yield | Moderate to good | Moderate |
Spectroscopic Validation
The synthesized this compound is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its chemical structure and purity.
NMR Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~12.0 | Singlet | 1H | -COOH |
| ~7.85 | Doublet | 2H | Aromatic protons ortho to C=O | |
| ~7.65 | Doublet | 2H | Aromatic protons meta to C=O | |
| ~3.05 | Triplet | 2H | -CH₂-C=O | |
| ~2.45 | Triplet | 2H | -CH₂-COOH | |
| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- | |
| ¹³C NMR | ~198.0 | - | - | C=O (ketone) |
| ~178.0 | - | - | C=O (acid) | |
| ~135.0 | - | - | Aromatic C-Br | |
| ~132.0 | - | - | Aromatic CH | |
| ~130.0 | - | - | Aromatic C-C=O | |
| ~129.0 | - | - | Aromatic CH | |
| ~37.0 | - | - | -CH₂-C=O | |
| ~33.0 | - | - | -CH₂-COOH | |
| ~20.0 | - | - | -CH₂-CH₂-CH₂- |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Assignment |
| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ | Molecular ion with proton or sodium adduct |
| ESI-MS (-) | [M-H]⁻ | Deprotonated molecular ion |
| HRMS | Calculated exact mass | Confirms elemental composition |
The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental and Logical Workflow
The overall process from synthesis to validation can be visualized as a clear workflow.
Conclusion
The synthesis of this compound can be reliably achieved via Friedel-Crafts acylation, a method that is well-documented and utilizes accessible starting materials. The Grignard reaction presents a viable, albeit more technically demanding, alternative. Rigorous spectroscopic analysis by NMR and mass spectrometry is essential to unequivocally confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. This guide provides the necessary framework for the synthesis, comparison of methods, and validation of this important chemical intermediate.
Characterization of 5-(4-Bromophenyl)-5-oxopentanoic Acid Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-(4-Bromophenyl)-5-oxopentanoic acid. It includes an overview of potential process-related and degradation impurities, detailed experimental protocols for their identification and quantification, and a comparative analysis of various analytical techniques.
Overview of Potential Impurities
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. The most common synthesis involves the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.
Process-Related Impurities
During the Friedel-Crafts acylation, several process-related impurities can form. The primary impurities arise from the non-regioselective nature of the reaction and incomplete reactions.
-
Regioisomers: The acylation of bromobenzene can result in the formation of the ortho-isomer, 5-(2-Bromophenyl)-5-oxopentanoic acid, in addition to the desired para-isomer.[1][2] The steric hindrance from the bromine atom generally favors the formation of the para-isomer.[1]
-
Starting Materials: Unreacted bromobenzene and glutaric acid (from the hydrolysis of glutaric anhydride) may be present in the final product.
-
Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of di-acylation of the bromobenzene ring, leading to impurities with higher molecular weights.
Degradation Impurities
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as heat, light, acid, base, and oxidation.[3] For this compound, a keto-acid, the following degradation pathways are plausible:
-
Decarboxylation: Keto-acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 4-(4-bromobenzoyl)butane.
-
Oxidative Degradation: The keto group and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.
-
Hydrolysis: While the molecule itself does not have readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially lead to other reactions.
Analytical Methodologies for Impurity Profiling
A variety of analytical techniques can be employed for the separation, identification, and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating aromatic compounds.[4][5]
-
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm, where the bromophenyl chromophore exhibits strong absorbance.[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Alternative and Complementary Analytical Techniques
While HPLC is the primary method, other techniques can provide valuable complementary information or offer advantages in specific scenarios.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents (e.g., from the synthesis work-up) and unreacted bromobenzene.[6][7][8][9] Headspace GC is particularly useful for residual solvent analysis.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an excellent alternative for the separation of charged species, including the isomeric impurities of this compound.[10][11][12][13] Its low solvent consumption makes it an environmentally friendly technique.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific impurity being targeted and the desired information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Applicability | Wide range of non-volatile and thermally labile compounds. Ideal for the main compound and its non-volatile impurities. | Volatile and thermally stable compounds. Best for residual solvents and volatile starting materials. | Charged and polar compounds. Excellent for separating isomers. |
| Resolution | High | Very High | Extremely High |
| Sensitivity | Good to excellent (UV, MS detectors) | Excellent (FID, MS detectors) | Good (UV), can be enhanced with concentration techniques. |
| Speed | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Very Low |
| Limitations | High solvent cost and disposal issues. | Not suitable for non-volatile or thermally labile compounds. | Lower sample loading capacity, can be sensitive to matrix effects. |
Visualizing Workflows and Relationships
Synthesis and Potential Impurities
The following diagram illustrates the synthetic pathway of this compound via Friedel-Crafts acylation and the potential process-related impurities.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ispub.com [ispub.com]
- 7. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. tandfonline.com [tandfonline.com]
- 11. usp.org [usp.org]
- 12. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 13. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial 5-(4-Bromophenyl)-5-oxopentanoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-(4-Bromophenyl)-5-oxopentanoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is critical for the integrity of subsequent research and development. This guide provides a comparative overview of analytical methods for assessing the purity of commercial this compound, complete with detailed experimental protocols and comparative data to inform analytical strategy.
The choice of an analytical method for purity determination is contingent on several factors, including the anticipated impurities, the desired level of precision, and the instrumentation at hand. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this compound.
Comparison of Analytical Methods
A summary of the most effective analytical techniques for determining the purity of this compound is presented below. Each method offers distinct advantages and is suited for detecting different types of impurities.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| HPLC (UV) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of non-volatile and thermally sensitive compounds. High resolution and sensitivity. | May require derivatization for compounds without a UV chromophore. Potential for co-elution of impurities. | 95-99.9% | Analyte-dependent, can be in the low ppm range. |
| qNMR | Absolute quantification based on the integrated signal of the analyte relative to a certified internal standard. | Provides an absolute measure of purity without needing a specific reference standard of the analyte. Non-destructive.[1] | Lower sensitivity compared to chromatographic methods. Peak overlap can complicate quantification.[2] | 90-99.5% | Dependent on the number of scans and magnetic field strength. |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a gas mobile phase, with mass spectrometry for identification. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information about impurities. | Requires derivatization for non-volatile compounds like carboxylic acids to increase their volatility.[3] High temperatures can cause degradation of thermolabile compounds. | 95-99% | Can be in the low ppm to ppb range. |
| Melting Point | Determination of the temperature range over which the solid melts. | Simple and rapid technique for a preliminary assessment of purity. | Impurities can depress and broaden the melting range, but this is not a quantitative measure. | Not quantitative | Not applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
This method is highly effective for separating and quantifying non-volatile impurities.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the commercial batch of this compound.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[1]
Sample Preparation:
-
Accurately weigh 15-25 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.
¹H NMR Spectroscopic Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Sequence | Standard quantitative pulse sequence with a long relaxation delay (e.g., 30s) |
| Number of Scans | 16 or more for good signal-to-noise ratio |
| Temperature | 25°C |
Data Analysis:
The purity of the sample is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. A derivatization step is necessary to make the carboxylic acid amenable to GC analysis.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., toluene).
-
Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl ester.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, hold for 10 minutes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 50-550 m/z |
Data Analysis:
Purity is determined by the area percent of the derivatized analyte peak relative to the total ion chromatogram (TIC) area. Impurities are identified by their mass spectra.
Logical Workflow for Purity Assessment
A systematic approach to purity assessment ensures comprehensive and reliable results. The following diagram illustrates a logical workflow for the analysis of a commercial sample of this compound.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
By employing a combination of these analytical techniques, researchers can confidently ascertain the purity of their commercial this compound, ensuring the quality and reliability of their scientific endeavors.
References
literature comparison of 5-(4-Bromophenyl)-5-oxopentanoic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for 5-(4-Bromophenyl)-5-oxopentanoic acid, a valuable building block in medicinal chemistry and drug discovery. Below, we detail the prevalent Friedel-Crafts acylation method and explore a viable alternative synthesis route. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers in selecting the most suitable methodology for their specific needs.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its keto-acid functionality allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers. This guide evaluates the common synthetic approaches to this compound, focusing on quantitative data, experimental procedures, and the underlying chemical principles.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the described synthesis methods of this compound.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Materials | Bromobenzene, Glutaric anhydride, Aluminum chloride | 4-Bromobenzonitrile, Magnesium, Diethyl ether, Glutaric anhydride |
| Key Intermediates | Acylium ion | 4-Bromophenylmagnesium bromide |
| Reaction Time | ~5 hours | ~3-4 hours |
| Reaction Temperature | 50 °C | 0 °C to Room Temperature |
| Reported Yield | High (Specific yield not reported in general literature) | Moderate to High (Estimated) |
| Catalyst | Lewis Acid (e.g., AlCl₃) | None (Reagent-based) |
| Scalability | Readily scalable | Scalable with caution due to exothermic nature |
| Key Advantages | Well-established, high-yielding, uses readily available materials. | Avoids harsh Lewis acids, proceeds under milder conditions. |
| Key Disadvantages | Requires stoichiometric amounts of Lewis acid, which can generate significant waste. The catalyst is moisture-sensitive. | The Grignard reagent is highly sensitive to moisture and protic solvents. |
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most common and direct method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of bromobenzene with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Experimental Protocol
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere.
-
A solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, a solution of bromobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for approximately 5 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of water and ethanol).
Reaction Workflow
Method 2: Grignard Reaction
An alternative approach to synthesize this compound involves the use of a Grignard reagent. This method provides a pathway that avoids the use of strong Lewis acids. The synthesis would proceed by reacting 4-bromophenylmagnesium bromide with glutaric anhydride.
Proposed Experimental Protocol
Materials:
-
4-Bromobenzonitrile (as a precursor for the Grignard reagent) or 4-Bromobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Glutaric anhydride
-
Dry ice (solid CO₂) for an alternative Grignard carboxylation route
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of 4-Bromophenylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed.
-
A solution of 4-bromobenzonitrile or 4-bromobromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.
-
Once the reaction begins, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Glutaric Anhydride
-
The solution of 4-bromophenylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of glutaric anhydride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization.
Reaction Workflow
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and tolerance for certain reagents and reaction conditions. The Friedel-Crafts acylation is a robust and well-documented method, likely to provide high yields. The Grignard route offers a milder alternative, avoiding the use of corrosive Lewis acids, which may be advantageous in certain contexts, particularly when sensitive functional groups are present in more complex starting materials. Further optimization of the Grignard route could enhance its attractiveness as a synthetic strategy. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.
References
A Comparative Guide to Alternative Reagents for 5-(4-Bromophenyl)-5-oxopentanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl-5-oxopentanoic Acids
In the landscape of pharmaceutical and chemical synthesis, 5-(4-Bromophenyl)-5-oxopentanoic acid serves as a critical building block. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, modulating biological activity, and improving physicochemical properties. This guide provides a comprehensive comparison of viable alternatives, focusing on halogen-substituted and methoxy-substituted phenyl-5-oxopentanoic acids. The comparison is supported by experimental data from peer-reviewed literature and patents, offering a practical resource for informed decision-making in your research and development endeavors.
Introduction to a Versatile Scaffold
This compound and its analogs are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the aryl ketone and carboxylic acid functionalities provides two reactive handles for further chemical modifications, making them versatile scaffolds in drug discovery. The nature of the substituent on the phenyl ring can significantly influence the reactivity of the molecule and the properties of the final product. This guide will delve into the synthesis and comparative performance of chloro, fluoro, iodo, and methoxy analogs.
Performance Comparison of Alternative Reagents
The primary route for the synthesis of these aryl-5-oxopentanoic acids is the Friedel-Crafts acylation of the corresponding substituted benzene with glutaric anhydride. The choice of Lewis acid catalyst and reaction conditions plays a significant role in the efficiency of this transformation. Below is a summary of the performance of each alternative based on available experimental data.
| Reagent | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Bromobenzene, Glutaric anhydride | AlCl₃ | CS₂ | Reflux | 3 | ~75 | General Procedure |
| 5-(4-Chlorophenyl)-5-oxopentanoic acid | Chlorobenzene, Glutaric anhydride | AlCl₃ | CS₂ | Reflux | 3 | ~70 | General Procedure |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Fluorobenzene, Glutaric anhydride | AlCl₃ | Dichloromethane | 10-15 | 4 | 78-79 | [1][2] |
| 5-(4-Iodophenyl)-5-oxopentanoic acid | Iodobenzene, Glutaric anhydride | AlCl₃ | CS₂ | Reflux | 3 | Moderate | Estimated |
| 5-(4-Methoxyphenyl)-5-oxopentanoic acid | Anisole, Glutaric anhydride | AlCl₃ | Dichloromethane | 0 - RT | 2 | High | General Procedure |
Note: Yields for the bromo, chloro, and iodo derivatives using a standardized general procedure are estimated based on typical Friedel-Crafts acylation reactivity of halobenzenes. The reactivity generally follows the trend F > Cl > Br > I for this electrophilic aromatic substitution. The methoxy group is strongly activating, leading to higher yields under milder conditions.
Detailed Experimental Protocols
For the purpose of direct comparison, a general protocol for the Friedel-Crafts acylation is provided below, followed by a specific, documented protocol for the synthesis of the fluoro-analog.
General Protocol for the Synthesis of 5-(4-Halophenyl)-5-oxopentanoic Acids
Materials:
-
Substituted Halobenzene (Bromobenzene, Chlorobenzene, or Iodobenzene) (1.0 equiv)
-
Glutaric Anhydride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) as solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in the chosen solvent, cooled in an ice bath, a solution of glutaric anhydride in the same solvent is added dropwise.
-
The corresponding halobenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3 hours.
-
The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Specific Protocol for the Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid[1][2]
Materials:
-
Fluorobenzene (90 g)
-
Glutaric Anhydride (100 g)
-
Anhydrous Aluminum Chloride (250 g)
-
Dichloromethane (1000 ml)
-
Concentrated Hydrochloric Acid (300 ml)
-
Crushed Ice (700 g)
Procedure:
-
A mixture of anhydrous aluminum chloride (250 g), fluorobenzene (45 g), and dichloromethane (500 ml) is prepared and cooled to 10 °C.[1][2]
-
A solution of glutaric anhydride (100 g) and fluorobenzene (45 g) in dichloromethane (500 ml) is added slowly to the cooled mixture over 3 hours, maintaining the temperature between 10-15 °C.[1][2]
-
The reaction mixture is stirred for an additional hour at the same temperature.[1][2]
-
The reaction mixture is then slowly poured onto a mixture of crushed ice (700 g) and concentrated HCl (300 ml) while keeping the temperature below 10 °C.[1][2]
-
The temperature of the resulting mixture is allowed to rise to 25 °C, and the dichloromethane is distilled off.
-
The product precipitates from the aqueous layer and is filtered, washed with water, and dried to yield 5-(4-fluorophenyl)-5-oxopentanoic acid.
Greener Synthesis Alternatives
Concerns over the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, and hazardous solvents like CS₂, have driven the development of greener alternatives for Friedel-Crafts acylation.
-
Heterogeneous Catalysts: Zeolites are promising solid acid catalysts that can be easily separated from the reaction mixture and reused.[3][4] Zeolite Y-hydrogen has shown to be an effective catalyst for the acylation of substituted benzenes.[3]
-
Ionic Liquids: Ionic liquids can act as both solvent and catalyst, offering advantages in terms of reaction rates and catalyst recycling.[5][6][7][8] For instance, an iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation in tunable aryl alkyl ionic liquids (TAAILs) has been reported to be a robust system.[6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions.[9] This method has been successfully applied to Friedel-Crafts acylations.
Reactivity and Application Considerations
The choice of the substituent on the phenyl ring has a profound impact on the subsequent use of these molecules in drug development.
-
Fluorine: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve metabolic stability, binding affinity, and membrane permeability. 5-(4-Fluorophenyl)-5-oxopentanoic acid is a key intermediate in the synthesis of antidepressants and anti-inflammatory agents.[3]
-
Chlorine and Bromine: These halogens are also widely used to modulate the properties of drug candidates. They can participate in halogen bonding, which can be a crucial interaction in drug-receptor binding.
-
Iodine: The iodo-substituted analog can be used for the introduction of radiolabels for imaging studies or for further synthetic transformations via cross-coupling reactions.
-
Methoxy: The electron-donating methoxy group can increase the electron density of the aromatic ring, potentially influencing its interaction with biological targets.
Visualizing the Synthesis and Selection Process
To aid in understanding the synthetic workflow and the decision-making process for selecting an appropriate reagent, the following diagrams are provided.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
- 9. scirp.org [scirp.org]
Benchmarking Novel Compounds: A Comparative Guide to Ketohexokinase Inhibition for Drug Discovery
For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of therapeutic innovation. This guide provides a framework for benchmarking the performance of 5-(4-Bromophenyl)-5-oxopentanoic acid and similar molecules by comparing them against established inhibitors of ketohexokinase (KHK), a key enzyme in fructose metabolism implicated in metabolic diseases.
While direct experimental data for this compound in biological assays is not extensively available in public literature, its structural features—a keto acid—suggest a potential interaction with metabolic enzymes. Ketohexokinase (KHK), also known as fructokinase, presents a compelling putative target. KHK catalyzes the first and rate-limiting step in fructose metabolism, converting fructose to fructose-1-phosphate.[1][2] Inhibition of KHK is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) by mitigating the detrimental effects of excessive fructose consumption.[1][3]
This guide outlines the necessary experimental protocols and comparative data for established KHK inhibitors, providing a clear pathway for the evaluation of new compounds like this compound.
Performance Comparison of Known Ketohexokinase Inhibitors
To establish a baseline for assessing novel compounds, the following table summarizes the in vitro and cellular potency of several known KHK inhibitors from different chemical classes. This data, sourced from peer-reviewed studies, allows for a direct comparison of inhibitory activity.
| Compound Class | Exemplar Compound | KHK IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| Pyrimidinopyrimidine | Compound 8 | 12 | 400 | [4] |
| Pyrimidinopyrimidine | Compound 38 | 7 | < 500 | [4] |
| Pyrimidinopyrimidine | Compound 47 | 8 | < 500 | [4] |
| Flavonoid | Luteolin | - | - | [2] |
| Coumarin | Osthole | - | - | [2] |
| Investigational Drug | PF-06835919 | - | - | [5] |
Note: IC₅₀ values for Luteolin, Osthole, and PF-06835919 are not consistently reported in nanomolar concentrations in the reviewed literature but are established as KHK inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key assays in the evaluation of KHK inhibitors.
Recombinant Human KHK Inhibition Assay (Luminescence-based)
This in vitro assay directly measures the enzymatic activity of recombinant human ketohexokinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Principle: The assay utilizes the ADP-Glo™ Kinase Assay system. KHK activity leads to the production of ADP from ATP. The ADP-Glo™ Reagent depletes the remaining ATP, and the Kinase Detection Reagent converts ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial ADP concentration.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM KCl, and 0.01% Triton X-100.
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO and then into the reaction buffer.
-
Enzyme and Substrate Addition: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of a 2x substrate solution containing recombinant human KHK-C isoform, ATP, and fructose to initiate the reaction. Final concentrations should be optimized, with typical ranges being 20-30 nM KHK, 150 µM ATP, and 7 mM Fructose.[6][7]
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate for another 40 minutes at room temperature in the dark.[6]
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Fructose-1-Phosphate (F1P) Accumulation Assay
This cell-based assay measures the ability of a compound to inhibit KHK activity within a cellular context by quantifying the downstream product of the enzymatic reaction, fructose-1-phosphate.
Principle: Hepatocytes are treated with fructose to stimulate KHK activity, leading to the production of F1P. The ability of a test compound to inhibit this process is assessed by measuring the reduction in intracellular F1P levels using LC-MS/MS.
Protocol:
-
Cell Culture: Plate primary rat or human hepatocytes in collagen-coated 96-well plates and allow them to adhere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
Fructose Stimulation: Add fructose to the media (e.g., final concentration of 10 mM) to stimulate KHK activity and incubate for 24 hours.[5]
-
Cell Lysis and F1P Extraction: Wash the cells with PBS and lyse them. Extract the intracellular metabolites, including F1P.
-
Quantification by LC-MS/MS: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of F1P.[4]
-
Data Analysis: Normalize F1P levels to total protein concentration in each well. Calculate the percent inhibition of F1P formation at each compound concentration and determine the cellular IC₅₀ value.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams illustrate the fructose metabolism pathway and the experimental workflow for KHK inhibitor screening.
Caption: Simplified pathway of hepatic fructose metabolism.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hepatic fructokinase - Wikipedia [en.wikipedia.org]
- 3. KHK inhibition for the treatment of hereditary fructose intolerance and nonalcoholic fatty liver disease: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Proper Disposal of 5-(4-Bromophenyl)-5-oxopentanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 5-(4-Bromophenyl)-5-oxopentanoic acid is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal.
Hazard Profile and Classification
Based on data from analogous brominated organic compounds, the anticipated hazard profile for this compound is summarized below. This information should be used to inform safe handling and disposal practices.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent release to the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled by a licensed professional waste disposal service. Adherence to institutional, local, regional, and national regulations is mandatory.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Treat all solid this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous waste.
-
Segregate Halogenated Waste: This compound is a halogenated organic compound. It is crucial to segregate it from non-halogenated waste streams to prevent the formation of toxic byproducts during disposal processes.[1]
2. Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the name of the principal investigator and the laboratory location.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from incompatible materials, and have secondary containment to capture any potential leaks.
3. Spill and Contamination Cleanup:
-
Personal Protective Equipment: Before cleaning a spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For small spills, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent and absorbent material. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report any significant spills to your institution's Environmental Health and Safety (EHS) office.
4. Arranging for Disposal:
-
Contact EHS: When the waste container is nearly full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS office to arrange for pickup.
-
Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. It must be incinerated or otherwise treated by a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-(4-Bromophenyl)-5-oxopentanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(4-Bromophenyl)-5-oxopentanoic acid was not located. The following guidance is synthesized from the SDSs of structurally related compounds, including other brominated phenyl derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Handling this compound, a solid, powdered organic compound, requires stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4] | Protects against eye irritation or serious eye damage from dust or splashes.[1][2][3] |
| Skin Protection | Chemical-resistant lab coat.[4] Nitrile or neoprene gloves (inspect before use and change immediately upon contamination).[5][6][7] Fully enclosed shoes.[4] | Prevents skin contact which can cause irritation.[1][2][3] Nitrile and neoprene offer good resistance to a range of chemicals, including acids and solvents.[5][7] |
| Respiratory Protection | Use in a certified chemical fume hood.[4][8] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is required.[4][6] | Minimizes inhalation of dust, which may cause respiratory irritation.[1][2][3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.[4][8]
-
Ensure the fume hood is functioning correctly before beginning work.
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and waste containers, before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are free of defects.[4]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[4]
-
Personal Hygiene: Wash hands again after removing PPE.
-
Spill and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][9] Seek medical attention if irritation persists.[1][9]
-
In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][2][9] Seek immediate medical attention.[1]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]
-
In case of a spill: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]
Storage and Disposal Plan:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8][9]
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8]
-
Contaminated disposable items (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not empty into drains.[1][8]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. leelinework.com [leelinework.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
